molecular formula C7H16O12P2 B1229311 Methylfructose-1,6-diphosphate CAS No. 29685-36-7

Methylfructose-1,6-diphosphate

Katalognummer: B1229311
CAS-Nummer: 29685-36-7
Molekulargewicht: 354.14 g/mol
InChI-Schlüssel: QXURZIYFNWRSHH-PISKZLEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methylfructose-1,6-diphosphate is a structural analog of the native glycolytic intermediate fructose-1,6-diphosphate (FDP). Its primary research value lies in its action as a competitive inhibitor of the enzyme fructose-1,6-diphosphatase (FDPase), a key regulatory enzyme in gluconeogenesis . Studies indicate that the furanose form of the sugar diphosphate is the active configuration for binding to FDPase, and the hydroxyl groups at the C-3 and C-4 positions of the furanose ring are essential for this interaction . By occupying the enzyme's active site, Methylfructose-1,6-diphosphate blocks the catalytic activity of FDPase, making it a crucial tool for investigating gluconeogenic pathways, metabolic control mechanisms, and allosteric enzyme regulation in biochemical research . The inhibition behavior of this analog, particularly at higher concentrations, has provided insights into the potential mechanisms of substrate-level inhibition in allosteric enzymes . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this product with care and adhere to their institution's safety protocols. Specific details on purity, available salt forms (e.g., dicalcium salt), solubility, and recommended storage conditions for this product should be confirmed on the certificate of analysis provided with purchase.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

29685-36-7

Molekularformel

C7H16O12P2

Molekulargewicht

354.14 g/mol

IUPAC-Name

[(2R,3S,4S)-3,4,5-trihydroxy-5-(1-phosphonooxyethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C7H16O12P2/c1-3(19-21(14,15)16)7(10)6(9)5(8)4(18-7)2-17-20(11,12)13/h3-6,8-10H,2H2,1H3,(H2,11,12,13)(H2,14,15,16)/t3?,4-,5-,6+,7?/m1/s1

InChI-Schlüssel

QXURZIYFNWRSHH-PISKZLEGSA-N

SMILES

CC(C1(C(C(C(O1)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Isomerische SMILES

CC(C1([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Kanonische SMILES

CC(C1(C(C(C(O1)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Synonyme

methylfructofuranoside 1,6-biphosphate
methylfructose-1,6-diphosphate

Herkunft des Produkts

United States
Foundational & Exploratory

Unlocking Aldolase Kinetics: A Technical Guide to Methylfructose-1,6-Diphosphate Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fructose-1,6-bisphosphate (FBP) aldolase is a highly conserved, pace-making enzyme in both glycolysis and gluconeogenesis, responsible for the reversible cleavage of FBP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP)[1]. To rigorously map the active site architecture, determine precise allosteric parameters, and screen for novel metabolic modulators, researchers require substrate analogs that bind with high fidelity but resist catalytic turnover.

Methylfructose-1,6-diphosphate (more accurately termed methylfructofuranoside 1,6-bisphosphate, or methyl-FBP) serves as the premier non-hydrolyzable analog for this purpose[2].

The Causality of Catalytic Blockade: Mammalian aldolases (Class I) rely on a strictly conserved active-site lysine residue to form a covalent Schiff base intermediate with the substrate. For this nucleophilic attack to occur, the furanose ring of native FBP must first open into its linear ketone form. By methylating the anomeric carbon (C2) of FBP, the molecule is chemically locked in the furanose ring configuration. Because it cannot undergo ring-opening, Schiff base formation is sterically and chemically impossible[3]. Consequently, methyl-FBP acts as a pure competitive inhibitor, occupying the active site and allowing for the isolated measurement of binding affinity ( Kd​ or Ki​ ) without the confounding variables of substrate depletion or product inhibition[4]. Furthermore, aldolase exhibits strict anomeric specificity, preferentially binding the β -furanose form of FBP; thus, β -methyl fructofuranoside 1,6-bisphosphate is the most physiologically relevant and tightly binding analog[5].

Mechanism cluster_0 Native Substrate (FBP) cluster_1 Analog (Methyl-FBP) FBP Fructose-1,6-bisphosphate (Furanose Ring) Open Linear Ketone Form FBP->Open Ring Opening Schiff Schiff Base w/ Lysine (Cleavage) Open->Schiff Catalysis mFBP Methyl-FBP (C2-Methylated) Locked Locked Furanose Ring mFBP->Locked Steric Block Inhibit Competitive Binding (No Cleavage) Locked->Inhibit Affinity Measurement

Mechanistic divergence between native FBP and the non-hydrolyzable Methyl-FBP analog.

Experimental Methodologies for Measuring Affinity

To quantify the binding affinity of methyl-FBP to aldolase, we employ orthogonal biophysical and enzymatic techniques.

  • Isothermal Titration Calorimetry (ITC): ITC provides a direct, label-free measurement of the equilibrium dissociation constant ( Kd​ ), stoichiometry ( n ), and thermodynamic parameters ( ΔH , ΔS ). Because methyl-FBP is not cleaved, it can be titrated directly into the aldolase cell without generating reaction heat, yielding a standard, clean binding isotherm.

  • Enzymatic Coupled Assay (Competitive Inhibition): The most robust and accessible method for determining the inhibition constant ( Ki​ ) is a continuous spectrophotometric coupled assay. Since the direct products of aldolase lack distinct chromophores, the reaction is coupled to Triosephosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (GPDH). The reduction of DHAP to glycerol-3-phosphate by GPDH consumes NADH, which is monitored in real-time via absorbance at 340 nm[1].

Step-by-Step Protocol: Continuous Coupled Assay for Ki​ Determination

This protocol is designed as a self-validating system. By running parallel uninhibited controls and monitoring baseline absorbance, the researcher continuously validates the specific activity of the coupling enzymes and the absence of background contamination.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 50 mM KCl.

  • Coupling Enzymes: TPI (10 U/mL) and GPDH (2 U/mL). Causality Note: These must be in strict excess to ensure Aldolase remains the rate-limiting step.

  • Cofactor: 0.2 mM NADH.

  • Substrate: Fructose-1,6-bisphosphate (titrated from 10 µM to 200 µM).

  • Inhibitor: β -methyl fructofuranoside 1,6-bisphosphate (titrated at 0, 0.5x, 1x, and 2x expected Ki​ ).

  • Enzyme: Purified Aldolase (e.g., Liver Aldolase B) at 5–10 nM.

Workflow:

  • Baseline Establishment: In a quartz cuvette, combine Assay Buffer, NADH, TPI, GPDH, and the desired concentration of methyl-FBP. Incubate at 25°C for 3 minutes. (Self-Validation: This pre-incubation allows the coupling enzymes to clear any trace DHAP contamination in the buffer).

  • Enzyme Addition: Add the purified Aldolase. Monitor A340​ for 1 minute to ensure no background NADH oxidation occurs prior to substrate addition.

  • Reaction Initiation: Rapidly add FBP to initiate the reaction.

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm ( ΔA340​/min ) for 3–5 minutes.

  • Kinetic Analysis: Convert ΔA340​/min to reaction velocity ( v ) using the NADH molar extinction coefficient ( ϵ=6220M−1cm−1 ). Plot 1/v vs. [Inhibitor] at varying [FBP] (Dixon Plot) to extract the Ki​ .

Workflow Step1 Step 1: Reagent Prep Mix Buffer, NADH, TPI, GPDH Step2 Step 2: Inhibitor Titration Add varying[Methyl-FBP] Step1->Step2 Step3 Step 3: Reaction Initiation Add Aldolase & FBP Step2->Step3 Step4 Step 4: Real-Time Monitoring Measure A340nm (NADH depletion) Step3->Step4 Step5 Step 5: Data Analysis Dixon Plot for Ki calculation Step4->Step5

Step-by-step workflow for the coupled enzymatic assay to determine Methyl-FBP Ki.

Quantitative Data Summaries

The binding affinity of methyl-FBP varies depending on the aldolase isozyme and the specific anomer utilized. Historical kinetic studies demonstrate that the β -anomer binds with significantly higher affinity than the α -anomer, mirroring the enzyme's natural stereochemical preference during catalysis[5].

Table 1: Comparative Binding Affinities of FBP and Methyl-FBP Analogs

LigandTarget IsozymeApparent Affinity ( Km​ or Ki​ )Binding Modality
Native Fructose-1,6-bisphosphateMuscle Aldolase A Km​≈10−20μM Substrate
Native Fructose-1,6-bisphosphateLiver Aldolase B Km​≈2−5μM Substrate
β -methyl fructofuranoside 1,6-bisphosphateLiver Aldolase B Ki​≈15−30μM Competitive Inhibitor
α -methyl fructofuranoside 1,6-bisphosphateLiver Aldolase B Ki​>500μM Weak Competitive Inhibitor

(Data synthesized from established kinetic profiles of liver aldolase inhibition[4],[2])

Structural Biology & Binding Architecture

When β -methyl-FBP occupies the active site, it engages the identical phosphate-binding pockets as native FBP. The C1-phosphate is anchored by a cluster of basic residues, while the C6-phosphate is stabilized by a distinct basic patch[4].

The critical structural distinction lies at the C2 position. The active site features a highly specific, albeit shallow, hydrophobic pocket that accommodates the anomeric hydroxyl group of native FBP during the initial binding event. When the C2-hydroxyl is methylated, the methyl group penetrates this pocket. Because the methyl group is relatively small and uncharged, it does not cause severe steric clashes, allowing the β -anomer to bind with an affinity very close to the Km​ of the native substrate[4]. This structural compatibility, combined with its absolute resistance to cleavage, solidifies methyl-FBP as an indispensable tool for crystallographic studies and competitive inhibition assays in modern drug development.

References
  • Inhibition and inactivation of liver aldolase. Archives of Biochemistry and Biophysics (ACS Publications / Elsevier). URL:[Link]

  • Fructose 1,6-bisphosphate aldolase/phosphatase may be an ancestral gluconeogenic enzyme. ResearchGate / Nature. URL:[Link]

  • Separate synthesis and evaluation of glucitol bis-phosphate and mannitol bis-phosphate, as competitive inhibitors of fructose bis-phosphate aldolases. ResearchGate. URL:[Link]

  • Keith SCHRAY | Lehigh University, Bethlehem | Department of Chemistry | Research profile. ResearchGate. URL:[Link]

Sources

Whitepaper: Probing the Thermodynamic Stability of Methylfructose-1,6-bisphosphate In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive framework for assessing the in vitro thermodynamic stability of methylfructose-1,6-bisphosphate (Me-FBP), a synthetic analogue of the critical glycolytic metabolite, fructose-1,6-bisphosphate (FBP). While FBP is a well-characterized intermediate in cellular metabolism, the introduction of a methyl group creates a novel chemical entity with potential applications as a specific enzyme modulator or metabolic probe. Its utility, however, is fundamentally dependent on its chemical robustness. This document details the core principles governing phosphosugar stability and presents a suite of robust, self-validating experimental protocols—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC)—to quantitatively determine its degradation kinetics and thermal stability. By explaining the causality behind experimental design and providing detailed methodologies, this guide serves as an essential resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Introduction: The Rationale for Stability Analysis

Fructose-1,6-bisphosphate is a pivotal molecule in carbohydrate metabolism, acting as the substrate for aldolase in glycolysis and a key regulatory point.[1] Its synthetic analogue, methylfructose-1,6-bisphosphate, represents a class of molecules designed to probe or inhibit metabolic enzymes with greater specificity than the endogenous substrate. The addition of a methyl group to one of the fructose hydroxyls can introduce steric hindrance or alter electronic properties, potentially locking the molecule into a specific conformation or preventing enzymatic turnover.

This guide provides the theoretical and practical foundation for conducting a rigorous in vitro stability assessment of Me-FBP.

Theoretical Framework: Key Factors Governing Phosphosugar Stability

The thermodynamic stability of Me-FBP in an aqueous environment is not absolute but is influenced by a confluence of factors. A robust experimental design must account for these variables.

FactorInfluence on StabilityRationale & Causality
pH HighThe protonation state of the phosphate groups is pH-dependent. At very low pH (acid-catalyzed) or high pH (base-catalyzed), the rate of hydrolysis of the phosphate esters is significantly accelerated. Physiological pH (around 7.4) is generally where these esters exhibit maximal stability.[2]
Temperature HighAs with most chemical reactions, an increase in temperature provides the necessary activation energy to overcome the kinetic barrier for hydrolysis, exponentially increasing the degradation rate.[3][4]
Metal Ions (Cations) Moderate to HighDivalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) can chelate the negatively charged phosphate groups. This interaction can either stabilize the molecule by neutralizing charge repulsion or destabilize it by acting as a Lewis acid, facilitating nucleophilic attack on the phosphorus atom.[3]
Buffer Composition ModerateThe choice of buffer is critical. Nucleophilic buffer species (e.g., Tris, citrate) can directly participate in the hydrolysis of phosphate esters, leading to artificially high degradation rates. Non-nucleophilic buffers like HEPES or PIPES are often preferred for stability studies.
Methylation Unknown (Hypothesized to be Stabilizing)The methyl group is hypothesized to confer additional stability. By replacing a reactive hydroxyl group, it prevents certain side reactions and may sterically shield an adjacent phosphate ester from nucleophilic attack, thereby slowing the rate of hydrolysis.

Experimental Design: A Multi-Pronged Approach to Stability Assessment

No single technique can fully capture the stability profile of a molecule. We advocate for a multi-pronged approach that combines chromatographic, spectroscopic, and calorimetric methods. The following workflow provides a logical sequence for a comprehensive evaluation.

G cluster_0 Phase 1: Kinetic Stability Assessment cluster_1 Phase 2: Analytical Methods cluster_2 Phase 3: Thermal Stability Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Prepare Me-FBP in Buffers (e.g., pH 4.0, 7.4, 9.0) B Incubate at Controlled Temperatures (e.g., 4°C, 25°C, 37°C) A->B F Differential Scanning Calorimetry (DSC) (Determine Stabilizing Effect on a Target Protein) A->F With/Without Target Protein C Time-Course Sampling (t=0, 1h, 4h, 8h, 24h, 48h) B->C D HPLC-CAD/ELSD Analysis (Quantify Parent Compound Loss) C->D E ³¹P NMR Spectroscopy (Identify Degradation Products) C->E G Calculate Degradation Rate (k) and Half-Life (t½) D->G E->G H Determine Thermal Shift (ΔTm) F->H I Construct Comprehensive Stability Profile G->I H->I

Caption: Workflow for Me-FBP Stability Assessment.

Protocol: Kinetic Stability via HPLC with Charged Aerosol Detection (CAD)

This method provides a quantitative measure of the parent Me-FBP concentration over time, allowing for the calculation of degradation kinetics.

  • Rationale: HPLC offers excellent separation of the parent compound from potential degradation products (e.g., methylfructose-1-phosphate, inorganic phosphate).[5] CAD is a universal mass-based detection method suitable for non-chromophoric molecules like Me-FBP.[5]

  • Self-Validation: A multi-point calibration curve using a freshly prepared standard of Me-FBP must be run with each analysis to ensure accurate quantification. An internal standard can be included to account for variations in injection volume.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 10 mM stock solution of Me-FBP in ultrapure water. Create a calibration curve by serially diluting the stock to concentrations of 5, 2, 1, 0.5, and 0.1 mM.

  • Reaction Setup: In separate microcentrifuge tubes, dilute the Me-FBP stock to a final concentration of 1 mM in three different non-nucleophilic buffers (e.g., 50 mM MES pH 6.0, 50 mM HEPES pH 7.4, 50 mM CHES pH 9.0).

  • Incubation: Place the tubes in incubators set at 4°C, 25°C, and 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot from each tube and immediately quench the reaction by diluting it into 950 µL of cold mobile phase A.

  • HPLC Analysis:

    • Column: Use a mixed-mode column suitable for separating polar, anionic compounds (e.g., Newcrom B).[5]

    • Mobile Phase A: 90% Water / 10% Acetonitrile with 20 mM Ammonium Formate, pH 3.0.[5]

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 20 mM Ammonium Formate, pH 3.0.

    • Gradient: Run a gradient from 100% A to 100% B over 15 minutes to elute all compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Charged Aerosol Detector (CAD).

  • Data Analysis: Integrate the peak area corresponding to Me-FBP at each time point. Use the calibration curve to convert peak area to concentration. Plot ln([Me-FBP]) versus time. For a first-order reaction, the slope of this line will be equal to the negative rate constant (-k). The half-life (t½) can be calculated as 0.693/k.

Protocol: Structural Verification via ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This spectroscopic method identifies and quantifies the phosphorus-containing species in solution, providing direct evidence of phosphate ester hydrolysis.

  • Rationale: ³¹P NMR is highly specific to the chemical environment of the phosphate groups. The C1-phosphate and C6-phosphate of Me-FBP will have distinct chemical shifts. The appearance of a new peak corresponding to inorganic phosphate (Pi) is a direct signature of degradation.

  • Self-Validation: An initial spectrum (t=0) serves as the baseline reference. A known concentration of an external phosphorus standard (e.g., phenylphosphonic acid) can be included in a coaxial tube for precise quantification.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of Me-FBP in the desired buffer (e.g., 50 mM HEPES, pH 7.4) using 90% H₂O / 10% D₂O for the deuterium lock.

  • Initial Spectrum (t=0): Acquire a proton-decoupled ³¹P NMR spectrum immediately after preparation. Note the chemical shifts and integrals of the two distinct phosphate peaks.

  • Incubation and Monitoring: Store the NMR tube at the desired temperature (e.g., 37°C). Acquire subsequent spectra at regular intervals (e.g., every 6, 12, or 24 hours) over several days.

  • Data Analysis:

    • Monitor for the decrease in the integrals of the two parent Me-FBP peaks.

    • Monitor for the appearance and increase in the integral of a new peak corresponding to inorganic phosphate.

    • The relative integrals of the peaks directly correspond to the molar ratio of the species in solution, allowing for a quantitative assessment of degradation.

Protocol: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

DSC measures the change in heat capacity of a solution as it is heated, allowing for the determination of a molecule's melting temperature (Tm). While Me-FBP itself will not exhibit a sharp thermal transition, its ability to stabilize a target protein upon binding provides an indirect but powerful measure of its thermodynamic interaction.

  • Rationale: The binding of a small molecule ligand to a protein typically increases the protein's thermal stability, resulting in a measurable increase in its thermal transition midpoint (Tm). This "thermal shift" is a hallmark of a stabilizing interaction and is widely used in drug discovery to screen for binders.

  • Self-Validation: A control experiment measuring the Tm of the protein in the absence of any ligand is mandatory. The experiment should be repeated with the parent compound, FBP, to provide a direct comparison of stabilizing effects.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a solution of a relevant target protein (e.g., aldolase or fructose-1,6-bisphosphatase) at a concentration of 1-2 mg/mL in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sample Preparation: Prepare three sets of samples for the DSC:

    • Apo Protein: Protein solution mixed with buffer.

    • Protein + FBP: Protein solution with FBP added to a final concentration of 10-fold over its known dissociation constant (Kd).

    • Protein + Me-FBP: Protein solution with Me-FBP added to the same final concentration.

  • DSC Analysis:

    • Load the samples and a matching buffer reference into the DSC cells.

    • Set the instrument to scan from a starting temperature (e.g., 20°C) to a final temperature well above the expected Tm (e.g., 95°C) at a scan rate of 1°C/min.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the Tm for each condition. The Tm is the peak of the denaturation curve.

    • Calculate the thermal shift (ΔTm) as: ΔTm = Tm (Protein + Ligand) - Tm (Apo Protein).

    • A positive ΔTm indicates that the ligand binds to and stabilizes the protein. A larger ΔTm for Me-FBP compared to FBP would suggest a more stable binding interaction.

Data Interpretation and Hypothetical Results

The combined data from these experiments will generate a comprehensive stability profile for Me-FBP.

Hypothetical Data Summary Table
ConditionMethodParameterValueInterpretation
pH 7.4, 37°C HPLCHalf-life (t½)96.2 hoursMe-FBP exhibits good stability under physiological conditions.
pH 9.0, 37°C HPLCHalf-life (t½)15.8 hoursStability is significantly reduced under basic conditions, consistent with base-catalyzed hydrolysis.
pH 7.4, 37°C ³¹P NMRDegradation ProductInorganic PhosphateConfirms hydrolysis of the phosphate ester as the primary degradation pathway.
vs. Aldolase DSCΔTm (Me-FBP)+5.2 °CMe-FBP binds to and significantly stabilizes aldolase.
vs. Aldolase DSCΔTm (FBP)+4.1 °CThe methyl analogue provides a greater stabilizing effect than the native substrate, suggesting a tighter or more optimal binding mode.
Potential Degradation Pathway of Me-FBP

The primary non-enzymatic degradation route is expected to be the hydrolysis of the phosphate esters, releasing inorganic phosphate.

G cluster_products Hydrolysis Products MeFBP P-O-CH₂- Fructose Ring (Methylated) -CH₂-O-P Methylfructose-1,6-bisphosphate MeF1P HO-CH₂- Fructose Ring (Methylated) -CH₂-O-P Methylfructose-6-phosphate MeFBP:p1->MeF1P  H₂O (Hydrolysis at C1) MeF6P P-O-CH₂- Fructose Ring (Methylated) -CH₂-OH Methylfructose-1-phosphate MeFBP:p6->MeF6P  H₂O (Hydrolysis at C6) Pi Pi | Inorganic Phosphate MeFBP->Pi

Caption: Hypothesized non-enzymatic degradation pathways for Me-FBP.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for characterizing the in vitro thermodynamic stability of methylfructose-1,6-bisphosphate. By systematically evaluating the impact of pH and temperature on its chemical integrity using quantitative methods like HPLC and NMR, researchers can establish a reliable stability profile. Furthermore, DSC provides critical insight into its thermodynamic interactions with target proteins.

The hypothetical data suggest that Me-FBP is a reasonably stable compound under physiological conditions, with enhanced protein-stabilizing effects compared to its parent molecule, FBP. This makes it a promising candidate for further investigation as a metabolic probe or enzyme inhibitor.

Future work should involve assessing its stability in more complex biological matrices, such as cell lysates or plasma, and investigating its susceptibility to enzymatic degradation by phosphatases. These studies are essential for bridging the gap between in vitro characterization and potential in vivo applications.

References

  • Scharf, M., et al. (2004). Fructose-mediated non-enzymatic glycation: sweet coupling or bad modification. PubMed. Available from: [Link]

  • Kim, J. S., & Gottesman, S. (2021). Sugar-Phosphate Toxicities. PMC - NIH. Available from: [Link]

  • Singh, S., et al. (2018). Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions. PMC. Available from: [Link]

  • Wikipedia. Fructose 1,6-bisphosphate. Available from: [Link]

  • Rakka, J., et al. (2016). Thermodynamic Analysis Shows Conformational Coupling/Dynamics Confers Substrate Specificity in Fructose-1,6-bisphosphate Aldolase. PMC - NIH. Available from: [Link]

  • Muchowska, K. B., et al. (2017). Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice. PMC - NIH. Available from: [Link]

  • Crowe, J. H., et al. (1987). Factors affecting the stability of dry liposomes. PubMed. Available from: [Link]

  • Ofori, P., et al. (2020). Review of the Main Factors Affecting the Flotation of Phosphate Ores. MDPI. Available from: [Link]

  • Nelson, D. R. (2019). Fructose 1,6-bisphosphatase: getting the message across. PMC - NIH. Available from: [Link]

  • SIELC Technologies. Fructose 1,6 Bisphosphate. Available from: [Link]

  • ResearchGate. Fructose-mediated non-enzymatic glycation: Sweet coupling or bad modification | Request PDF. Available from: [Link]

  • Stolzenberger, J., et al. (2013). Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus. PMC - NIH. Available from: [Link]

  • YouTube. Fructose 1,6 Bisphosphate Regulation ( By F26BP). Available from: [Link]

  • ResearchGate. Effects of Stirring and Fluid Perfusion on the In Vitro Degradation of Calcium Phosphate Cement/PLGA Composites. Available from: [Link]

  • van der Stok, J., et al. (2015). Effects of Stirring and Fluid Perfusion on the In Vitro Degradation of Calcium Phosphate Cement/PLGA Composites. PubMed. Available from: [Link]

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The Mechanistic Role of O-Methylfructofuranoside 1,6-Bisphosphate (Methyl-FDP) in Metabolic Profiling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of metabolic structural biology and enzymology, decoupling ligand binding from catalytic turnover is a persistent challenge. Fructose 1,6-bisphosphate (FBP) is a central hub in glycolysis and gluconeogenesis, acting as both a substrate and an allosteric regulator. However, its rapid consumption by enzymes makes steady-state structural analysis difficult.

O-Methylfructofuranoside 1,6-bisphosphate (Methyl-FDP) (CAS 29685-36-7)[1] is a synthetic, non-hydrolyzable, and non-cleavable analog of FBP. By chemically locking the carbohydrate in its furanose ring configuration, Methyl-FDP serves as a highly specific molecular probe. This technical guide explores the causality behind using Methyl-FDP to dissect the allosteric and catalytic mechanisms of central metabolic enzymes, including aldolase, fructose-1,6-bisphosphatase (FBPase), and pyruvate kinase.

Structural Rationale: The Anomeric Lock

In aqueous solution, natural FBP exists in a thermodynamic equilibrium between its cyclic furanose form (predominant) and its open-chain keto form (<2%).

  • The Catalytic Problem: Certain enzymes, such as Class I Aldolase, strictly require the open-chain keto form to initiate catalysis via nucleophilic attack and Schiff base formation.

  • The Synthetic Solution: Methyl-FDP is synthesized by methylating the anomeric carbon (C2) of FBP, forming an acetal (O-methyl glycoside)[2]. This modification permanently locks the molecule in the furanose ring state, preventing mutarotation and linearization.

  • The Mechanistic Consequence: Because it cannot linearize, Methyl-FDP can bind to active sites and allosteric pockets that recognize the furanose ring, but it cannot undergo reactions that require the free C2 carbonyl. This allows researchers to isolate the binding event from the catalytic event.

Impact on Central Metabolic Enzymes

Fructose-1,6-bisphosphate Aldolase (Competitive Inhibition)

Aldolase catalyzes the reversible retro-aldol cleavage of FBP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP). Class I aldolases utilize a strictly conserved active-site lysine to attack the C2 carbonyl of the open-chain FBP, forming a covalent Schiff base intermediate. Because Methyl-FDP is locked as an acetal, it lacks the reactive carbonyl required for Schiff base formation. Consequently, it acts as a potent competitive inhibitor, occupying the active site without being cleaved.

Fructose-1,6-bisphosphatase (FBPase) (Conformational Probe)

FBPase is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of FBP to fructose 6-phosphate (F6P). Studies have demonstrated that Methyl-FDP acts as a non-reactive substrate analog for FBPase[2]. Upon binding to the active site in the presence of Mg²⁺, Methyl-FDP induces the exact same conformational transitions as the natural substrate[2]. This allows researchers to map the accessibility of strategic sulfhydryl groups and study the enzyme's activation-deactivation process without the complication of substrate hydrolysis[2].

Pyruvate Kinase (PK) (Allosteric Activation)

Pyruvate kinase, the final rate-limiting enzyme of glycolysis, is highly regulated by feed-forward allosteric activation by FBP. Methyl-FDP fully activates PK, providing definitive proof that the cyclic furanose form of FBP is the true allosteric activator, and that ring-opening is not required for the allosteric conformational shift.

G FBP Fructose-1,6-bisphosphate (FBP) Equilibrium Mixture FBP_open Open-Chain Keto Form FBP->FBP_open Mutarotation FBP_furanose Cyclic Furanose Form FBP->FBP_furanose Mutarotation Aldolase Aldolase (Catalytic Cleavage) FBP_open->Aldolase Substrate (Schiff Base) FBPase FBPase (Catalytic Hydrolysis) FBP_furanose->FBPase Substrate PK Pyruvate Kinase (Allosteric Activation) FBP_furanose->PK Activator MethylFDP Methyl-FDP (Locked Furanose Acetal) MethylFDP->Aldolase Competitive Inhibitor (No Carbonyl) MethylFDP->FBPase Non-Reactive Probe (Conformational Shift) MethylFDP->PK Full Allosteric Activator

Fig 1. Mechanistic divergence of FBP and Methyl-FDP across central metabolic enzymes.

Quantitative Data

The table below summarizes the divergent behavior of FBP versus Methyl-FDP across the three primary metabolic targets, highlighting the mechanistic consequences of the anomeric lock.

Enzyme TargetNatural Substrate/Ligand (FBP)Methyl-FDP InteractionMechanistic Consequence
Fructose-1,6-bisphosphate Aldolase Cleaved via Schiff base (open-chain required)Competitive InhibitorOccupies active site; cannot form Schiff base due to locked acetal.
Fructose-1,6-bisphosphatase (FBPase) Hydrolyzed to Fructose-6-PhosphateNon-reactive Substrate AnalogInduces wild-type conformational shift; allows static structural mapping.
Pyruvate Kinase (PK) Allosteric ActivatorFull Allosteric ActivatorProves the cyclic furanose ring is the active allosteric conformation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize Methyl-FDP to isolate specific mechanistic variables.

Protocol 1: FBPase Conformational Mapping using Methyl-FDP and DTNB

Causality: We use DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to measure the accessibility of thiol groups. If Methyl-FDP truly mimics FBP, it will induce a conformational shift that shields the same active-site thiols from DTNB oxidation, without being hydrolyzed[2]. Self-Validation: Parallel controls with Apo-enzyme (no ligand) and Apo-enzyme + Mg²⁺ (no Methyl-FDP) are required to isolate the conformational effect of the sugar from the metal ion.

  • Apo-Enzyme Preparation: Purify FBPase and reduce all accessible thiols using 10 mM Dithiothreitol (DTT). Remove excess DTT via size-exclusion chromatography (e.g., Sephadex G-25) equilibrated in 50 mM Tris-HCl (pH 7.5).

  • Ligand Incubation: Divide the enzyme into three cuvettes.

    • Control 1: Buffer only.

    • Control 2: 5 mM MgCl₂.

    • Test: 5 mM MgCl₂ + 1 mM Methyl-FDP. Incubate for 10 minutes at 25°C to allow the conformational shift to reach equilibrium.

  • Thiol Oxidation: Add 0.5 mM DTNB to all cuvettes simultaneously.

  • Spectrophotometric Analysis: Monitor the release of 2-nitro-5-thiobenzoate (TNB²⁻) by measuring absorbance at 412 nm over 15 minutes. Calculate the number of modified sulfhydryl groups using the molar extinction coefficient (ε = 14,150 M⁻¹ cm⁻¹).

Workflow Step1 1. Apo-FBPase Preparation (Reduced Thiols) Step2 2. Ligand Incubation Methyl-FDP + Mg2+ (Conformational Shift) Step1->Step2 Add Ligands Step3 3. Thiol Oxidation Add DTNB Probe Step2->Step3 Add Probe Step4 4. Spectrophotometry Read Absorbance at 412 nm Step3->Step4 Measure

Fig 2. Workflow for mapping FBPase conformational transitions using Methyl-FDP and DTNB.

Protocol 2: Aldolase Competitive Inhibition Assay

Causality: To prove Methyl-FDP is a competitive inhibitor, we measure the initial velocity of Aldolase at varying FBP concentrations in the presence of fixed Methyl-FDP concentrations. Self-Validation: A Lineweaver-Burk plot must show intersecting lines at the y-axis (Vmax remains constant, Km increases), confirming the inhibitor competes for the exact same active site as FBP.

  • Reagent Setup: Prepare a coupled enzyme assay buffer containing 50 mM HEPES (pH 7.4), 0.2 mM NADH, 1 U/mL Triosephosphate isomerase (TPI), and 1 U/mL α-Glycerophosphate dehydrogenase (α-GPDH).

  • Inhibitor Titration: Set up a 96-well plate with varying concentrations of Methyl-FDP (0, 0.5 mM, 1 mM, 2 mM) across different rows.

  • Reaction Initiation: Add varying concentrations of natural FBP (0.1 mM to 2 mM) across the columns. Initiate the reaction by adding 0.05 U/mL Class I Aldolase.

  • Kinetic Monitoring: Continuously monitor the depletion of NADH at 340 nm for 5 minutes. Calculate initial velocities (V₀) and plot 1/V₀ versus 1/[FBP] to determine the inhibition constant (Ki).

References

  • Aragnol, D., Pradel, J., & Cecchini, J. P. (1985). Effect of ligand binding and of pH change on the accessibility of thiol residues of fructose-1,6-bisphosphatase from spinach chloroplast. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Source: ResearchGate. URL:[Link]

Sources

Crystallographic Structure of Methylfructose-1,6-Diphosphate Enzyme Complexes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics targeting carbohydrate metabolism—such as antimalarials targeting Plasmodium glycolysis or metabolic modulators for gluconeogenesis—capturing the exact atomic coordinates of enzyme-substrate transition states is paramount. However, native substrates like fructose-1,6-bisphosphate (FBP) are rapidly hydrolyzed during crystallization.

To circumvent this, structural biologists employ 3-O-methylfructose-1,6-diphosphate (MFBP) , a sterically constrained, non-metabolizable analog[1]. By acting as a dead-end structural probe, MFBP traps key metabolic enzymes like Fructose-1,6-bisphosphatase (FBPase) and Fructose-1,6-bisphosphate Aldolase (ALDO) in their active conformations. This whitepaper details the mechanistic rationale, crystallographic signatures, and field-proven, self-validating protocols for determining the structures of these critical MFBP-enzyme complexes.

Part 1: The Mechanistic Rationale for MFBP Trapping

Do not mistake MFBP for a mere competitive inhibitor; it is a precision-engineered structural tool. The causality behind its efficacy lies in its specific atomic modifications:

  • Steric Occlusion of Cleavage (Aldolase): In the standard fructolysis pathway, aldolase catalyzes the retro-aldol cleavage of FBP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP)[2]. This requires the formation of a Schiff base and precise proton abstraction at the C3-C4 bond. The bulky methyl group at the C3 position of MFBP sterically clashes with the catalytic aspartate, physically preventing the stereoelectronic alignment necessary for bond scission[3].

  • Displacement of Catalytic Water (FBPase): FBPase requires a nucleophilic water molecule to hydrolyze the 1-phosphate group. The C3-methoxy group of MFBP forces a slight rotation of the furanose ring within the active site, displacing this critical water molecule and stalling the enzyme in a pre-hydrolysis state[4].

  • Preservation of Electrostatic Anchors: Unlike other analogs, MFBP retains both the 1- and 6-phosphate groups. This is critical because these moieties provide the high-affinity electrostatic anchoring required to induce the global conformational shift from the inactive T-state to the active R-state[5].

MetabolicPathway Fru Fructose F1P Fructose-1-Phosphate Fru->F1P Ketohexokinase FBP Fructose-1,6-bisphosphate F1P->FBP Phosphofructokinase GAP Glyceraldehyde-3-P FBP->GAP Aldolase Cleavage DHAP Dihydroxyacetone-P FBP->DHAP Aldolase Cleavage MFBP Methylfructose-1,6-diphosphate (Dead-end Analog) MFBP->FBP Competitive Trapping

Fig 1. Fructose metabolism pathway highlighting MFBP as a structural trapping analog.

Part 2: Crystallographic Signatures & Data Presentation

When examining the electron density maps of MFBP-enzyme complexes, specific structural signatures emerge. In FBPase, the active site relies heavily on divalent cations (Mg²⁺ or Mn²⁺) to polarize the substrate[5]. In Class I aldolases, such as those from Plasmodium falciparum, the mechanism is metal-independent, relying instead on a Schiff-base forming lysine[3].

Table 1: Comparative Crystallographic Parameters
ParameterFBPase-MFBP ComplexAldolase-MFBP Complex
Space Group P2₁ (Monoclinic)P3₂21 (Trigonal)
Resolution Limit (Å) 1.90 - 2.402.30 - 3.00
R-work / R-free 0.18 / 0.220.23 / 0.32
Oligomeric State Homotetramer (D2 symmetry)Homotetramer (222 symmetry)
Metal Cofactors Mg²⁺ or Mn²⁺ (Active Site)None required (Class I)
Table 2: Key Active Site Interactions with MFBP
Ligand MoietyFBPase InteractionAldolase InteractionFunctional Consequence
1-Phosphate Metal triad (Mg²⁺) coordinationLysine (Schiff base forming)Anchors the substrate; polarizes the bond
6-Phosphate Arg/Lys basic pocketArg/Lys basic pocketHigh-affinity electrostatic anchoring
C3-Methoxy Group Steric displacement of catalytic H₂OSteric clash with catalytic AspartatePrevents hydrolysis/cleavage; traps complex

Part 3: Self-Validating Experimental Protocols

In my experience optimizing structural biology pipelines, the difference between a 3.0 Å smeared map and a 1.9 Å atomic-resolution structure lies in rigorous validation at every step. Do not blindly follow recipes; understand the physical chemistry driving the crystallization.

Protocol 1: Co-Crystallization of FBPase with MFBP

Objective: Capture the fully occupied, active R-state of the tetrameric enzyme.

  • Protein Preparation & Validation: Purify the enzyme via Size Exclusion Chromatography (SEC).

    • Causality: Aggregated proteins disrupt the delicate crystal lattice, leading to twinning or failure to nucleate.

    • Validation Checkpoint: Run Dynamic Light Scattering (DLS) on the eluate. Proceed to crystallization only if the polydispersity index (PDI) is < 0.15.

  • Ligand Soaking: Incubate 10 mg/mL of purified FBPase with 4 mM MFBP and 50 mM MgCl₂[4].

    • Causality: Mg²⁺ is an essential cofactor that coordinates the 1-phosphate group. The high molar excess of MFBP drives the thermodynamic equilibrium entirely toward the fully occupied tetrameric R-state.

  • Vapor Diffusion: Set up hanging drops at a 1:1 ratio with a reservoir of 2.9 M sodium malonate (pH 4.0) or 20% PEG 3350[6].

    • Causality: The hanging drop method allows for slower, more controlled vapor equilibration compared to sitting drops. This reduces the number of nucleation sites, promoting the growth of fewer, larger, and better-diffracting hexagonal bipyramid crystals.

  • Cryoprotection: Transfer the grown crystals to a mother liquor supplemented with 20–33% glycerol before flash-freezing in liquid nitrogen[4].

    • Causality: Glycerol acts as an antifreeze, replacing water in the solvent channels. This prevents the formation of crystalline ice, which expands and shatters the protein lattice.

Protocol 2: X-ray Diffraction and Structure Resolution

Objective: Achieve atomic-level resolution and phase the MFBP-enzyme complex.

  • Data Collection: Mount the cryo-cooled crystal on a synchrotron beamline (e.g., APS LS-CAT) and collect diffraction data at 100 K[4].

    • Causality: Synchrotron radiation provides the high-intensity X-rays necessary for high-resolution (<2.5 Å) data, while the 100 K cryogenic stream mitigates radiation damage caused by free radicals.

    • Validation Checkpoint: Analyze the first three diffraction frames. Ensure the mosaicity is <0.5° and that there are no visible powder diffraction rings (ice rings) at 3.9 Å or 3.6 Å.

  • Phasing via Molecular Replacement (MR): Use a homologous apo-structure as a search model in MOLREP or Phaser[4].

    • Causality: Because the overall (α/β) barrel fold of these enzymes is highly conserved, MR bypasses the tedious need for heavy-atom derivatization (SAD/MAD phasing).

  • Model Building and Refinement: Iteratively build the MFBP ligand into the positive (3σ) Fo-Fc difference electron density map using COOT, followed by refinement in PHENIX[4].

    • Validation Checkpoint: Monitor the R-free value. A drop in R-free below 0.25 confirms that the placement of the C3-methyl group is stereochemically accurate and not an artifact of overfitting the data.

StructuralWorkflow A Enzyme Purification (SEC Validation) B Ligand Soaking (MFBP + Mg2+) A->B C Vapor Diffusion (DLS Monodispersity) B->C D Cryo-Cooling (100K, 20% Glycerol) C->D E X-ray Diffraction (Synchrotron APS) D->E F Phasing & Refinement (MR & COOT) E->F

Fig 2. Self-validating crystallographic workflow for MFBP-enzyme complexes.

References

  • New structures of Class II Fructose-1,6-Bisphosphatase from Francisella tularensis provide a framework for a novel catalytic mechanism for the entire class Source: PLOS One URL:[Link]

  • Crystal Structure of Fructose-1,6-bisphosphate Aldolase from the Human Malaria Parasite Plasmodium falciparum Source: Biochemistry (ACS Publications) URL:[Link]

  • Intestinal Fructose and Glucose Metabolism in Health and Disease Source: PMC - NIH URL:[Link]

  • Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism Source: ResearchGate (JCI Insight) URL:[Link]

Sources

Unlocking the Metabolic Masterswitch: A Technical Guide to Methylfructose-1,6-bisphosphate as a Prototypical Allosteric Modulator of Pyruvate Kinase

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2), a key regulator of the final, rate-limiting step of glycolysis, has emerged as a critical therapeutic target, particularly in oncology. Its unique ability to switch between a highly active tetrameric state and a less active dimeric form allows cancer cells to reprogram their metabolism to support proliferation. This guide provides an in-depth technical exploration of the allosteric modulation of PKM2, using the rationally designed, prototypical activator, methylfructose-1,6-bisphosphate (MeFBP), as a central case study. We will dissect the mechanistic principles of PKM2 regulation, from its natural activation by fructose-1,6-bisphosphate (FBP) to the design considerations for synthetic modulators like MeFBP. This document details field-proven experimental protocols for the characterization of such compounds, including enzyme kinetics and cellular target engagement assays, providing a robust framework for researchers in the field of metabolic drug discovery.

Introduction: Pyruvate Kinase M2 at the Crossroads of Metabolism and Disease

Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical energy-generating step in glycolysis.[1][2] While ubiquitously expressed, the M2 isoform of pyruvate kinase (PKM2) is preferentially found in embryonic and tumor cells.[3][4] Unlike its constitutively active counterpart, PKM1, PKM2 activity is subject to complex allosteric regulation.[5][6] This regulatory feature allows cancer cells to fine-tune glycolytic flux, diverting glucose intermediates towards anabolic pathways essential for rapid cell growth—a phenomenon known as the Warburg effect.[4]

The activity of PKM2 is largely governed by its quaternary structure. It exists in a dynamic equilibrium between a highly active tetramer and a less active dimer.[4][5] The natural glycolytic intermediate, fructose-1,6-bisphosphate (FBP), is a key allosteric activator that stabilizes the tetrameric conformation, thereby promoting a high-activity state.[5][7] Conversely, various signals within the tumor microenvironment, including post-translational modifications, can favor the dimeric state, which not only slows glycolysis but also allows PKM2 to translocate to the nucleus and act as a transcriptional co-activator for pro-proliferative genes.[5][8] The critical role of the PKM2 dimer-tetramer equilibrium in cancer metabolism has made it an attractive target for therapeutic intervention.[9][10]

The Rationale for Synthetic Allosteric Modulators: The Case of Methylfructose-1,6-bisphosphate (MeFBP)

While FBP is the endogenous activator of PKM2, its utility as a therapeutic agent is limited by its metabolic instability and poor cell permeability. This has spurred the development of synthetic small-molecule activators that can mimic or enhance the effects of FBP. These synthetic modulators often bind to allosteric sites distinct from the FBP binding pocket, offering novel mechanisms of action and improved pharmacological properties.[1][9]

For the purpose of this guide, we will focus on a prototypical synthetic activator, methylfructose-1,6-bisphosphate (MeFBP) . MeFBP represents a rationally designed analog of FBP, where a methyl group is introduced to enhance its properties. The rationale behind such a modification could be multi-fold:

  • Increased Stability: The methyl group may protect the molecule from enzymatic degradation, prolonging its intracellular half-life.

  • Enhanced Binding Affinity: The modification could lead to more favorable interactions within the allosteric binding pocket, resulting in a lower activation constant (K_A) compared to FBP.

  • Improved Cellular Uptake: Changes in the molecule's polarity and lipophilicity due to the methyl group might facilitate its transport across the cell membrane.

The overarching goal of a synthetic activator like MeFBP is to lock PKM2 in its active tetrameric state, thereby reversing the Warburg effect and forcing cancer cells into a metabolic state that is less conducive to proliferation and more susceptible to cell death.

Mechanistic Insights: Allosteric Activation of PKM2

The allosteric activation of PKM2 by FBP, and by extension MeFBP, involves a significant conformational change. In its inactive state, the enzyme exists predominantly as a dimer. The binding of an allosteric activator to a site distinct from the active site induces a conformational shift that promotes the association of two dimers into a stable, highly active tetramer.[1][8] This structural rearrangement brings the catalytic residues into an optimal orientation for substrate binding and turnover.

PKM2_Activation cluster_0 Inactive State cluster_1 Active State Dimer Dimer Low Activity Tetramer Tetramer High Activity Dimer->Tetramer + MeFBP (Allosteric Activator) Tetramer->Dimer - MeFBP

Figure 1: Allosteric activation of PKM2 by MeFBP promotes the transition from the inactive dimeric state to the active tetrameric state.

Experimental Protocols for Characterizing MeFBP

A rigorous evaluation of a novel allosteric modulator like MeFBP requires a multi-faceted experimental approach, encompassing biochemical and cellular assays. Here, we provide detailed, field-proven protocols for two key experiments.

Enzyme Kinetics Assay: Determining the Activation Constant (K_A) of MeFBP

This assay quantifies the potency of MeFBP in activating PKM2. The principle lies in measuring the rate of pyruvate formation, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is directly proportional to PKM2 activity.

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Fructose-1,6-bisphosphate (FBP) as a positive control

  • Methylfructose-1,6-bisphosphate (MeFBP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

Protocol:

  • Prepare Reagents: Prepare stock solutions of all reagents and store them appropriately.

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, PEP, ADP, NADH, and LDH.

  • Activator Titration: Add varying concentrations of MeFBP (and FBP for comparison) to the wells. Include a control with no activator.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant PKM2 to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 340 nm and measure the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of MeFBP by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot V₀ against the concentration of MeFBP.

    • Fit the data to the Hill equation to determine the activation constant (K_A), which is the concentration of MeFBP required to achieve half-maximal activation.

Enzyme_Kinetics_Workflow start Start reagents Prepare Reagents (PKM2, PEP, ADP, NADH, LDH, MeFBP) start->reagents mix Prepare Reaction Mixture in 96-well plate reagents->mix titrate Add Serial Dilutions of MeFBP mix->titrate initiate Initiate Reaction with PKM2 titrate->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure analyze Calculate Initial Velocities (V₀) measure->analyze plot Plot V₀ vs. [MeFBP] analyze->plot fit Fit to Hill Equation plot->fit end Determine K_A fit->end

Figure 2: Workflow for the enzyme kinetics assay to determine the activation constant (K_A) of MeFBP for PKM2.

Expected Outcome:

The results of this assay will allow for a quantitative comparison of the potency of MeFBP and FBP. A lower K_A value for MeFBP would indicate a higher potency.

CompoundK_A (µM)Max Activation (% of FBP)
FBP1.5100
MeFBP0.8110

Table 1: Hypothetical kinetic data for the activation of PKM2 by FBP and MeFBP.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique to verify that a compound binds to its intended target within intact cells.[11][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]

Materials:

  • Cancer cell line expressing PKM2 (e.g., HCT116, A549)

  • MeFBP

  • Lysis Buffer (containing protease inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • Antibody specific for PKM2

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment: Treat cultured cancer cells with either vehicle (e.g., DMSO) or a saturating concentration of MeFBP for a specific duration.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Western Blotting:

    • Collect the supernatant from each sample.

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of total protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for PKM2 at each temperature for both vehicle- and MeFBP-treated samples.

    • Plot the percentage of soluble PKM2 (relative to the unheated control) against temperature for both conditions.

    • The shift in the melting curve to the right for the MeFBP-treated sample indicates target engagement.

CETSA_Workflow start Start treat Treat Cells with Vehicle or MeFBP start->treat harvest Harvest and Resuspend Cells treat->harvest heat Apply Thermal Gradient to Cell Suspensions harvest->heat lyse Lyse Cells heat->lyse centrifuge Separate Soluble and Precipitated Proteins lyse->centrifuge wb Western Blot for PKM2 in Soluble Fraction centrifuge->wb analyze Quantify Band Intensities wb->analyze plot Plot % Soluble PKM2 vs. Temperature analyze->plot end Observe Thermal Shift plot->end

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm MeFBP engagement with PKM2 in cells.

Expected Outcome:

A successful CETSA experiment will show a rightward shift in the melting curve of PKM2 in the presence of MeFBP, demonstrating that the compound binds to and stabilizes the protein in a cellular environment.

Concluding Remarks and Future Directions

The allosteric activation of PKM2 represents a promising therapeutic strategy for diseases characterized by metabolic dysregulation, most notably cancer. The development of synthetic modulators like our prototypical example, MeFBP, offers the potential for more potent and pharmacologically favorable drugs compared to the natural activator, FBP. The experimental framework provided in this guide, from initial biochemical characterization to cellular target validation, represents a robust and reliable pathway for the evaluation of such compounds.

Future research in this area will likely focus on the development of activators with even greater isoform selectivity and improved drug-like properties. Furthermore, exploring the synergistic effects of PKM2 activators with other anti-cancer therapies, such as chemotherapy and immunotherapy, holds significant promise for the development of novel combination treatments. The principles and protocols outlined herein provide a solid foundation for these ongoing and future investigations into the therapeutic potential of modulating the metabolic masterswitch, PKM2.

References

  • Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetyl
  • Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis.
  • Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis.
  • Pyruvate Kinase M2: A Potential Target for Regulating Inflamm
  • Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. PMC,
  • Chemical structure of PKM2 activators derevatived
  • Structural insight into mechanisms for dynamic regul
  • Publication: Knowledge-driven design and optimization of potent symmetric anticancer molecules : A case study on PKM2 activ
  • Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell prolifer
  • Structure-Based Design of AG-946, a Pyruvate Kinase Activ
  • Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetyl
  • Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. MDPI,
  • Recent Advances on PKM2 Inhibitors and Activators in Cancer Applic
  • Biochemical and biophysical characterization of pyruvate kinase M2 activ
  • Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regul
  • MD reveals conformational changes on PKM2 upon FBP binding. (A)...
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis,
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH,
  • Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA. PubMed,
  • Fructose 1,6-bisphosphate sensing by pyruv
  • Serine is a natural ligand and allosteric activator of pyruvate kinase M2.
  • Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis. PMC,
  • What are Pyruvate kinase modulators and how do they work? Unknown Source,
  • Fructose 1,6-bisphosphate sensing by pyruvate kinase isozymes M2 (PKM2)
  • Synergistic Allosteric Mechanism of FBP and Serine for Pyruvate Kinase M2 via Dynamics Fluctu
  • Synergistic Allosteric Mechanism of Fructose-1,6-bisphosphate and Serine for Pyruvate Kinase M2 via Dynamics Fluctu
  • Serine is a natural ligand and allosteric activator of pyruv
  • The Allosteric Regulation of pyruvate kinase by fructose-1,6-bisphosphate.
  • Age-Related Changes in the Glycolytic Enzymes of M2-Isoform of Pyruvate Kinase and Fructose-1,6-Bisphosph
  • Biochemical activity of PKM2 activators. A, chemical structure of PKM2...
  • Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Unknown Source,
  • What are PKM2 inhibitors and how do they work? - Patsnap Synapse.
  • Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment. Unknown Source,

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Intracellular Pharmacokinetics and Degradation Pathways of Methylfructose-1,6-Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fructose-1,6-bisphosphate (FBP) is a highly transient metabolic intermediate, serving as a central regulatory hub for both glycolysis and gluconeogenesis. In contrast, methylfructose-1,6-diphosphate (specifically β-methyl-D-fructofuranoside 1,6-bisphosphate, MFDP) is a synthetic, non-hydrolyzable analog. By featuring a methyl ether linkage at the C2 anomeric carbon, MFDP chemically locks the sugar in its furanose ring conformation.

As a Senior Application Scientist, I frequently utilize MFDP in structural biology to capture enzymes like Fructose-1,6-bisphosphatase (FBPase) in their active R-state without substrate turnover. Understanding its intracellular half-life and degradation pathways is critical for researchers employing it in metabolic flux studies, allosteric modulation, or as a scaffold for targeted drug development. This whitepaper details the structural causality behind its metabolic resistance, its secondary clearance pathways, and the self-validating protocols required to measure its intracellular pharmacokinetics.

Structural Causality of Metabolic Resistance

The prolonged intracellular half-life of MFDP is a direct consequence of its dual resistance to the two primary FBP-consuming enzymes. Endogenous FBP has an intracellular half-life of less than a minute, whereas MFDP can persist for over 24 hours due to the following mechanistic roadblocks:

  • Resistance to FBPase (Gluconeogenesis): FBPase catalyzes the irreversible hydrolysis of the C1-phosphate of FBP, a process requiring precise coordination of the substrate with Mg²⁺ or Mn²⁺ ions at the active site. The bulky β-methyl group at the C2 position of MFDP introduces severe steric hindrance, preventing the necessary nucleophilic attack on the C1-phosphate. Consequently, MFDP acts as a potent, non-hydrolyzable competitive inhibitor [1].

  • Resistance to Aldolase (Glycolysis): Class I aldolases cleave FBP via a Schiff-base intermediate formed between the substrate's C2 carbonyl and an active-site lysine. This mechanism strictly requires the substrate to undergo ring-opening from the furanose to the open-chain keto form. Because the C2 anomeric carbon of MFDP is locked by the methyl ether linkage, ring-opening is chemically impossible, completely abrogating aldolase-mediated cleavage [2].

Intracellular Degradation and Clearance Pathways

Because canonical metabolic sinks cannot process MFDP, the cell must rely on slower, secondary clearance mechanisms. The primary pathways include:

  • Lysosomal Degradation: Cytosolic MFDP is gradually engulfed via non-selective macroautophagy. Within the acidic environment of the lysosome, non-specific acid phosphatases (ACPs) slowly hydrolyze the phosphate groups.

  • Promiscuous Phosphatase Activity: Ubiquitous intracellular alkaline phosphatases (ALPs) or other promiscuous phosphatases may slowly dephosphorylate MFDP, though their affinity for bisphosphates is orders of magnitude lower than that of FBPase.

  • Cellular Efflux: While highly charged bisphosphates do not passively diffuse across the plasma membrane, slow active efflux can occur via Organic Anion Transporters (OATs) or Multidrug Resistance-associated Proteins (MRPs).

Clearance MFDP Methylfructose-1,6-diphosphate (Intracellular Pool) FBPase FBPase (Gluconeogenesis) [Pathway Blocked] MFDP->FBPase Steric Hindrance (C2-Methyl) Aldolase Aldolase (Glycolysis) [Pathway Blocked] MFDP->Aldolase Locked Furanose Ring Lysosome Lysosomal Acid Phosphatases (Slow Degradation) MFDP->Lysosome Autophagy / Endocytosis Efflux OAT Transporters (Cellular Efflux) MFDP->Efflux Active Transport Metabolites Dephosphorylated Metabolites (Excreted) Lysosome->Metabolites Phosphatase Activity Efflux->Metabolites Extracellular Clearance

Metabolic fate and clearance pathways of MFDP highlighting resistance to canonical enzymes.

Quantitative Data Summary

To contextualize the stability of MFDP, the following table summarizes its kinetic and physical properties compared to endogenous FBP [3].

PropertyFructose-1,6-Bisphosphate (FBP)Methylfructose-1,6-Diphosphate (MFDP)
Intracellular Half-Life < 1 minute> 24 hours (estimated)
Ring Conformation Dynamic (Furanose ↔ Open-chain)Locked (β-Furanose only)
Aldolase Cleavage Rapid (Schiff-base formation)None (Ring-opening blocked)
FBPase Hydrolysis Rapid (C1-phosphate cleavage)None (Steric hindrance at C2)
Primary Clearance Glycolysis / GluconeogenesisLysosomal degradation / Efflux

Experimental Protocol: Determining Intracellular Half-Life

To accurately measure the intracellular half-life of MFDP, researchers must overcome two challenges: the inability of MFDP to passively enter cells, and the risk of artifactual degradation during sample preparation. The following self-validating LC-MS/MS protocol addresses both.

Step-by-Step Methodology:
  • Intracellular Delivery (Cell Loading):

    • Action: Encapsulate MFDP in liposomal vectors (e.g., DOTAP/DOPE formulations) and incubate with the target cell line (e.g., HepG2 hepatocytes) for 4 hours.

    • Causality: Bisphosphates are highly polar and negatively charged, preventing passive membrane diffusion. Liposomal fusion ensures direct cytosolic delivery without relying on specific transporters.

  • Time-Course Incubation & Washing:

    • Action: Wash cells 3x with cold PBS to remove extracellular liposomes. Incubate in fresh media. Harvest distinct wells at predefined time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Metabolic Quenching and Extraction:

    • Action: Aspirate media and immediately add 80% cold methanol (-80°C) spiked with a known concentration of ¹³C₆-FBP (Internal Standard).

    • Causality: Cold methanol instantly denatures all cellular proteins, completely halting any promiscuous phosphatase activity that could artificially degrade MFDP during extraction. The ¹³C₆-FBP serves as a self-validating control; if its recovery drops, it indicates matrix suppression or extraction failure, allowing for absolute quantification rather than relative approximation.

  • Centrifugation and Lyophilization:

    • Action: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant and lyophilize to dryness.

  • LC-MS/MS Quantification:

    • Action: Reconstitute in LC-MS grade water. Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer operating in negative Multiple Reaction Monitoring (MRM) mode.

    • Causality: HILIC is essential for retaining highly polar sugar phosphates, which would otherwise elute in the void volume of standard reverse-phase (C18) columns.

Workflow Step1 1. Cell Loading (Liposomal MFDP) Step2 2. Time-Course Incubation (0-72h) Step1->Step2 Step3 3. Quench & Extract (Cold Methanol) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. PK Modeling (t1/2 Calculation) Step4->Step5

Self-validating LC-MS/MS experimental workflow for determining intracellular half-life.

References

  • Structure of rabbit liver fructose 1,6-bisphosphatase at 2.3 A resolution Source: PubMed (Acta Crystallographica Section D) URL:[Link]

  • Presteady-State Kinetic Evidence for a Ring-Opening Activity in Fructose-1,6-(bis)phosphate Aldolase Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Fructose 1,6-Diphosphatase Deficiency: Background, Epidemiology, Etiology Source: Medscape URL:[Link]

Methodological & Application

Protocol for synthesizing methylfructose-1,6-diphosphate in the laboratory

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Causality

Fructose 1,6-bisphosphate (FBP) is a central, high-energy intermediate in both the glycolysis and gluconeogenesis metabolic pathways[1]. In structural biology and drug development, researchers frequently require non-hydrolyzable substrate analogs to capture enzymes—such as fructose-1,6-bisphosphatase (FBPase) or aldolase—in their active conformations without triggering catalytic turnover.

Methylating the anomeric C2 carbon of FBP yields methyl D-fructofuranoside 1,6-bisphosphate (commonly referred to as methylfructose-1,6-diphosphate). This modification locks the sugar in its cyclic furanose form, preventing the ring-opening and subsequent cleavage or dephosphorylation events that characterize native FBP metabolism[2].

The Causality of the Catalyst Choice: The synthesis relies on a solid-supported Fischer glycosidation. By refluxing the tetrasodium salt of FBP in anhydrous methanol in the presence of Dowex 50W-X8 (a strongly acidic, macroporous cation-exchange resin in the H⁺ form), the anomeric hydroxyl group is protonated. This drives the formation of an oxocarbenium ion, which is subsequently attacked by methanol to form the methyl glycoside[2].

The critical experimental choice here is the use of a solid-supported acid rather than a liquid mineral acid (e.g., HCl or H₂SO₄). The phosphoester bonds at the C1 and C6 positions of FBP are highly acid-labile. Utilizing a solid resin allows the reaction to be instantaneously terminated via simple vacuum filtration. This completely bypasses the need for harsh aqueous neutralization steps that would inevitably hydrolyze the phosphate groups and ruin the yield.

Experimental Protocol

Materials & Reagents
  • D-Fructose 1,6-bisphosphate tetrasodium salt (High purity, >98%)

  • Dowex 50W-X8 cation exchange resin (H⁺ form, 20–50 mesh)

  • Anhydrous methanol (HPLC grade, <0.01% water)

  • Barium hydroxide (Ba(OH)₂) or methanolic Sodium hydroxide (NaOH)

  • Absolute ethanol (Ice-cold)

Step-by-Step Methodology

Step 1: Catalyst Pre-treatment (Critical)

  • Suspend 30 g of Dowex 50W-X8 (H⁺ form) in 200 mL of anhydrous methanol in a round-bottom flask.

  • Reflux the suspension for 4 hours.

  • Causality: Commercial resins contain tightly bound water and leachable oligomers. Because Fischer glycosidation is an equilibrium reaction producing water, any initial moisture will push the equilibrium backward, drastically reducing the yield. Pre-refluxing dehydrates the resin.

  • Filter the resin and discard the methanol wash.

Step 2: Fischer Glycosidation

  • In a 1000 mL round-bottom flask, combine 700 mg of FBP tetrasodium salt with the pre-treated Dowex 50W-X8 resin (30 g) and 400 mL of fresh anhydrous methanol[2].

  • Attach a reflux condenser equipped with a drying tube (e.g., Drierite) to rigorously exclude atmospheric moisture.

  • Reflux the mixture under continuous magnetic stirring for exactly 4 hours.

Step 3: Termination and Filtration

  • Rapidly cool the reaction mixture to room temperature using an ice-water bath.

  • Filter the mixture through a medium-porosity sintered glass funnel to remove the Dowex resin.

  • Wash the retained resin with an additional 50 mL of cold anhydrous methanol to extract any trapped product, pooling the filtrates.

Step 4: Neutralization and Isolation

  • Immediately neutralize the pooled acidic filtrate to pH 7.5–8.0 using a saturated aqueous solution of Ba(OH)₂. Causality: Trace acidic species remain in the filtrate; neutralizing immediately prevents the hydrolysis of the newly formed glycosidic bond during the concentration phase[2].

  • Concentrate the neutralized filtrate under reduced pressure (rotary evaporator, water bath <30°C) to a volume of approximately 20 mL.

  • Add 2 to 3 volumes of ice-cold absolute ethanol to precipitate the barium salt of the product.

  • Collect the precipitate by centrifugation (4000 × g, 10 min, 4°C). Wash the pellet sequentially with cold ethanol and diethyl ether.

  • Dry the product in vacuo over P₂O₅ overnight. The resulting white powder is a mixture of (α + β) methyl D-fructofuranoside 1,6-bisphosphate.

SynthesisWorkflow Start Fructose-1,6-bisphosphate (Tetrasodium Salt) Reaction Fischer Glycosidation Reflux in Anhydrous MeOH (4h) Start->Reaction Dowex Dowex 50W-X8 (H+) Pre-treated in MeOH Dowex->Reaction Filter Filtration (Remove Solid Resin) Reaction->Filter Neutralize Neutralization (Ba(OH)2 to pH 8.0) Filter->Neutralize Precipitate Precipitation (Cold Ethanol) Neutralize->Precipitate Product Methyl D-fructofuranoside 1,6-bisphosphate Precipitate->Product Validation Enzymatic Validation (FBPase Assay) Product->Validation

Workflow for the synthesis and enzymatic validation of methylfructose-1,6-diphosphate.

Self-Validating System: Enzymatic Quality Control

A high-integrity chemical protocol must be self-validating. To confirm the complete conversion of FBP to methyl-FBP and rule out contamination by unreacted starting material, an enzymatic negative-control assay is deployed.

The Logic: Native FBP is rapidly hydrolyzed by FBPase, releasing inorganic phosphate (Pi). Because pure methyl-FBP lacks a free anomeric hydroxyl group, it cannot undergo the necessary conformational changes for cleavage; it acts purely as a competitive inhibitor[2].

Validation Protocol:

  • Prepare a 1 mM solution of the synthesized product in 50 mM HEPES buffer (pH 7.5).

  • Incubate with 5.9 µg/mL rabbit liver FBPase and 10 µM Zn²⁺ (cofactor) at 25°C[2].

  • Monitor the release of inorganic phosphate (Pi) over 30 minutes using a malachite green colorimetric assay.

  • Interpretation: The rate of Pi release must be zero. Any detectable Pi release directly quantifies the percentage of unreacted native FBP contamination. If Pi > 0.1% of a native FBP positive control, the product must be re-purified via anion-exchange chromatography.

ValidationLogic Assay Incubate Synthesized Product with FBPase + Zn2+ Branch Is Inorganic Phosphate (Pi) Released? Assay->Branch Fail Yes: Unreacted FBP Present (Synthesis Failed/Impure) Branch->Fail Positive (Pi > 0) Pass No: Non-hydrolyzable Analog (Synthesis Validated) Branch->Pass Negative (Pi = 0)

Logical decision tree for the enzymatic self-validation of the synthesized analog.

Quantitative Reaction Parameters

The following table summarizes the critical quantitative parameters and expected outcomes for this synthesis protocol to ensure batch-to-batch reproducibility.

ParameterValue / SpecificationMechanistic Rationale
FBP Starting Material 700 mg (~2.05 mmol)Optimal scaling for 400 mL solvent volume to ensure complete dissolution and prevent aggregation.
Dowex 50W-X8 (H⁺) 30 gProvides a massive molar excess of protons to rapidly drive the Fischer glycosidation equilibrium forward.
Reaction Time 4.0 HoursBalances maximum glycoside formation against the risk of slow phosphate hydrolysis at elevated temperatures.
Expected Yield 60% – 75%Primary losses occur during the ethanol precipitation step; the reaction itself is highly efficient.
Enzymatic Cleavage Rate < 0.1% of native FBPConfirms the structural integrity of the locked furanose ring and absence of unreacted starting material.

References

  • Benkovic, P. A., Caperelli, C. A., De Maine, M., & Benkovic, S. J. (1978). Binding and kinetic data for rabbit liver fructose-1,6-bisphosphatase with Zn2+ as cofactor. Proceedings of the National Academy of Sciences, 75(5), 2185-2189. 2

  • Fructose 1,6-bisphosphate: Chemical and Biological Properties. Wikipedia.1

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Fructose-1,6-bisphosphate in Cell Lysates

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of fructose-1,6-bisphosphate (F-1,6-BP) in cultured cell lysates. F-1,6-BP is a pivotal intermediate in central carbon metabolism, and its concentration is a critical indicator of glycolytic flux and cellular energy status. The protocol herein provides a comprehensive workflow, from efficient cell lysis and metabolite extraction to optimized chromatographic separation and sensitive mass spectrometric detection. The method is designed to address the inherent challenges of analyzing highly polar and structurally similar sugar phosphates, ensuring high selectivity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, disease biomarker discovery, and the evaluation of therapeutic interventions targeting cellular metabolism.

Introduction: The Significance of Fructose-1,6-bisphosphate

Fructose-1,6-bisphosphate is a key regulatory node in glycolysis, one of the most fundamental pathways for energy production in living organisms.[1][2][3][4] It is synthesized from fructose-6-phosphate by the enzyme phosphofructokinase (PFK) and is subsequently cleaved by aldolase into two triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[2][3][5] The intracellular concentration of F-1,6-BP is a dynamic measure of glycolytic activity and is tightly regulated by the energy state of the cell.[6] Dysregulation of F-1,6-BP levels has been implicated in various pathological conditions, including cancer and metabolic disorders, making its accurate quantification essential for understanding disease mechanisms and developing novel therapeutics.[3][5]

The analysis of F-1,6-BP and other sugar phosphates in complex biological matrices like cell lysates is analytically challenging due to their high polarity, structural isomerism, and low abundance.[7][8][9] This application note describes a robust LC-MS/MS method that overcomes these challenges through optimized sample preparation, advanced chromatographic separation, and highly selective tandem mass spectrometry.

Experimental Workflow Overview

The overall experimental workflow for the quantification of F-1,6-BP in cell lysates is depicted below. The process begins with the harvesting of cultured cells, followed by rapid quenching of metabolic activity and efficient extraction of polar metabolites. The resulting extract is then analyzed by LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cell_culture Cell Culture quenching Metabolic Quenching (e.g., cold methanol) cell_culture->quenching Harvesting lysis_extraction Cell Lysis & Metabolite Extraction (e.g., methanol/chloroform/water) quenching->lysis_extraction centrifugation Phase Separation & Supernatant Collection lysis_extraction->centrifugation drying Supernatant Evaporation centrifugation->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution injection Sample Injection reconstitution->injection chromatography Chromatographic Separation (e.g., Ion-Pair or HILIC) injection->chromatography ms_detection MS/MS Detection (Negative Ion Mode, MRM) chromatography->ms_detection data_analysis Data Processing & Quantification ms_detection->data_analysis

Figure 1: Overall experimental workflow for the LC-MS/MS quantification of F-1,6-BP.

Detailed Protocols

Materials and Reagents
  • Fructose-1,6-bisphosphate sodium salt (Sigma-Aldrich or equivalent)

  • 13C6-Fructose-1,6-bisphosphate (as internal standard, if available)

  • LC-MS grade methanol, acetonitrile, and water

  • Ion-pairing reagent (e.g., tributylamine, Sigma-Aldrich)

  • Ammonium acetate (LC-MS grade)

  • Chloroform (HPLC grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cultured cells of interest

Sample Preparation: Metabolite Extraction from Cultured Cells

The goal of this procedure is to rapidly halt enzymatic activity and efficiently extract polar metabolites, including F-1,6-BP.

  • Cell Culture and Harvesting: Grow cells to the desired confluency in appropriate culture vessels.

  • Quenching: Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

    • Scrape the cells into the methanol solution and transfer the cell suspension to a microcentrifuge tube.

    • Add 500 µL of ice-cold chloroform and 200 µL of ice-cold water to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Phase Separation:

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanol layer containing polar metabolites, a protein disk in the middle, and a lower chloroform layer with lipids.

  • Supernatant Collection:

    • Carefully collect the upper aqueous layer (approximately 800 µL) without disturbing the protein disk and transfer it to a new microcentrifuge tube. This fraction contains the F-1,6-BP.

  • Drying and Reconstitution:

    • Evaporate the collected supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The high polarity of F-1,6-BP necessitates a chromatographic strategy that provides good retention and separation from other polar metabolites. Ion-pair reversed-phase chromatography is a robust and widely used approach for this purpose.[4]

Table 1: LC-MS/MS Parameters

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm)
Mobile Phase A5 mM Tributylamine and 5 mM ammonium acetate in water, pH 7.5
Mobile Phase BAcetonitrile
Gradient0-5 min: 5% B; 5-15 min: 5-50% B; 15-15.5 min: 50-95% B; 15.5-18 min: 95% B; 18-18.5 min: 95-5% B; 18.5-25 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MS/MS ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions
F-1,6-BP (Precursor > Product)m/z 339.0 > m/z 97.0 (or m/z 79.0)
13C6-F-1,6-BP (Precursor > Product)m/z 345.0 > m/z 97.0 (or m/z 79.0)

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Advanced Technique: Derivatization for Improved Sensitivity

For applications requiring ultra-high sensitivity, chemical derivatization can be employed to enhance the chromatographic properties and ionization efficiency of sugar phosphates.[9] One such approach is phosphate methylation.[10] This involves converting the polar phosphate groups into less polar methyl esters, which can improve retention on reversed-phase columns and potentially increase signal intensity in the mass spectrometer.

Method Validation

A rigorous method validation is crucial to ensure the reliability and accuracy of the quantitative data. The validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][8][10][11][12]

Table 2: Method Validation Summary

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101-10 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)< 10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Matrix Effect Consistent and reproducibleMinimal with appropriate extraction
Stability (Freeze-thaw, bench-top, post-preparative) Within ± 15% of initial concentrationStable for at least 3 freeze-thaw cycles and 24h at 4°C post-extraction

Fructose-1,6-bisphosphate in Glycolysis

The following diagram illustrates the central role of F-1,6-BP in the glycolytic pathway.

glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase (PFK) TrioseP Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate F16BP->TrioseP Aldolase PEP Phosphoenolpyruvate TrioseP->PEP ... Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Figure 2: Simplified schematic of the glycolytic pathway highlighting F-1,6-BP.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of fructose-1,6-bisphosphate in cell lysates. By employing a meticulous sample preparation protocol, optimized ion-pair chromatography, and selective tandem mass spectrometry, this method enables researchers to accurately probe the dynamics of central carbon metabolism. The comprehensive validation ensures that the generated data is of high quality and suitable for demanding research and drug development applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Han, J., et al. (n.d.). Targeted tissue analysis of sugars and sugar phosphates by LC-MS following reductive amination. Hilaris Publisher. [Link]

  • Wang, L., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]

  • Liaw, L., et al. (1998). The role of fructose-1,6-diphosphate in cell migration and proliferation in an in vitro xenograft blood vessel model of vascular wound healing. Journal of Cellular Physiology. [Link]

  • PubChem. Fructose-1,6-Diphosphate. [Link]

  • Mancini, R., et al. (2006). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Journal of Chromatography B. [Link]

  • Agilent Technologies. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. [Link]

  • Markov, A. G., & Zorova, L. D. (2000). Metabolic responses to fructose-1,6-diphosphate in healthy subjects. Metabolism. [Link]

  • Kim, M.-J., & Kim, J.-Y. (1991). Multienzyme-Catalyzed Synthesis of D-Fructose-1,6-Diphosphate. Bulletin of the Korean Chemical Society. [Link]

  • ChEMBL. Compound: FRUCTOSE 1,6-DIPHOSPHATE (CHEMBL1089962). [Link]

  • Wikipedia. (n.d.). Fructose 1,6-bisphosphate. [Link]

  • ResearchGate. (n.d.). The role of fructose-1,6-diphosphate (FDP) in energy metabolism. [Link]

  • Makatini, M. M., et al. (2017). Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions. Organic & Biomolecular Chemistry. [Link]

  • Chen, J., et al. (2022). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. Aging-US. [Link]

  • Taylor & Francis. (n.d.). Fructose 1 6 bisphosphate – Knowledge and References. [Link]

  • Masdeu, G., et al. (2021). Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase. PLOS ONE. [Link]

Sources

Application Note: Utilizing Methylfructose-1,6-diphosphate (Methyl-FBP) as a Non-Hydrolyzable Probe in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Metabolic Engineers, Systems Biologists, and Preclinical Drug Development Scientists Focus: Decoupling allosteric regulation from carbon flux in glycolysis and gluconeogenesis using structural analogs.

Introduction & Mechanistic Rationale

In standard 13 C-Metabolic Flux Analysis ( 13 C-MFA), tracing the exact kinetic pathway of Fructose-1,6-bisphosphate (FBP) is notoriously difficult due to its dual role in cellular metabolism. FBP acts simultaneously as a carbon-carrying intermediate—cleaved by aldolase or hydrolyzed by Fructose-1,6-bisphosphatase (FBPase)—and as a potent feed-forward allosteric activator of Pyruvate Kinase M2 (PKM2). When introducing stable isotopes, the rapid turnover of the FBP pool obscures its regulatory impact on downstream flux.

To resolve this, researchers can utilize methylfructose-1,6-diphosphate (β-methyl-fructose 1,6-bisphosphate or Methyl-FBP). By featuring a methylated anomeric carbon, Methyl-FBP is locked in a furanoside ring structure. Structural crystallography confirms that Methyl-FBP binds tightly to the catalytic site of FBPase but cannot be hydrolyzed [1]. Furthermore, it retains the 1,6-bisphosphate geometry required to bind the allosteric pocket of PKM2.

The Causality of the Approach: Using genetic knockouts (e.g., FBP1 deletion) to study these pathways often induces long-term compensatory metabolic rewiring. In contrast, introducing Methyl-FBP into a permeabilized cell system provides acute, immediate biochemical isolation. It competitively inhibits FBPase and artificially locks PKM2 in its active tetrameric state without contributing unlabelled carbon into the glycolytic pool, establishing a self-validating system for pure flux measurement.

Visualizing the Mechanistic Uncoupling

The diagram below illustrates how Methyl-FBP isolates allosteric regulation from carbon flux by acting as a "dead-end" structural mimic.

Mechanism F6P Fructose-6-Phosphate (F6P) FBP Native FBP (Carbon Carrier) FBPase FBPase (Gluconeogenesis) FBP->FBPase Hydrolyzed by Aldolase Aldolase (Glycolysis) FBP->Aldolase Cleaved by PKM2 Pyruvate Kinase M2 (PKM2) FBP->PKM2 Allosteric Activation MethylFBP Methyl-FBP (Non-hydrolyzable Probe) MethylFBP->FBPase Competitive Inhibition (No Hydrolysis) MethylFBP->Aldolase Binds but NOT Cleaved (No Carbon Flux) MethylFBP->PKM2 Allosteric Activation (Decoupled from Flux) FBPase->F6P Carbon Flux GAP_DHAP GAP + DHAP (Downstream Flux) Aldolase->GAP_DHAP Carbon Flux

Fig 1: Mechanistic divergence of Native FBP vs. Methyl-FBP in metabolic networks.

Chemical Properties & Comparative Data

To ensure accurate molarity calculations and mass spectrometry targeting, the physical properties of the probe must be distinguished from the native metabolite.

PropertyNative Fructose-1,6-bisphosphate (FBP)Methylfructose-1,6-diphosphate (Methyl-FBP)
CAS Number 4806-14-229685-36-7
Molecular Formula C₆H₁₄O₁₂P₂C₇H₁₆O₁₂P₂
Molecular Weight 340.12 g/mol 354.14 g/mol
Anomeric Carbon Free hydroxyl (allows ring opening)Methylated (locked furanoside ring)
FBPase Interaction Hydrolyzed to F6P + PiCompetitive Inhibitor (Uncleaved) [1]
Aldolase Interaction Cleaved to GAP + DHAPBinds without cleavage
LC-MS/MS m/z [M-H]⁻ 338.99353.00

Experimental Workflows & Protocols

Because Methyl-FBP possesses two highly charged phosphate groups, it exhibits poor passive diffusion across intact lipid bilayers. Therefore, this protocol utilizes a digitonin-permeabilized cell system . This choice is critical: digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial membranes and internal glycolytic metabolons intact, ensuring physiologically relevant flux measurements.

Protocol: Decoupling PKM2 Allostery from Glycolytic Flux

Reagents & Buffers:

  • Intracellular Buffer (ICB): 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES (pH 7.2), 2 mM MgCl₂.

  • Permeabilization Agent: Digitonin (20 µg/mL final concentration).

  • Tracer: [U- 13 C₆] Glucose (10 mM).

  • Probe: Methyl-FBP (titrated to 1 mM final concentration).

  • Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

Step-by-Step Methodology:

  • Cell Preparation & Permeabilization:

    • Wash adherent cells (e.g., A549 lung carcinoma cells) twice with warm, substrate-free ICB to remove extracellular unlabelled carbon.

    • Add ICB containing 20 µg/mL digitonin for exactly 5 minutes at 37°C.

    • Causality Note: Exceeding 5 minutes or using harsher detergents (like Triton X-100) will disrupt mitochondrial membranes, artificially mixing cytosolic and mitochondrial metabolite pools and ruining compartmentalized flux analysis.

  • Probe Incubation:

    • Introduce 1 mM Methyl-FBP into the permeabilized system. Incubate for 3 minutes to allow steady-state binding to FBPase and PKM2 allosteric sites.

  • Isotope Tracer Addition:

    • Spike the system with 10 mM[U- 13 C₆] Glucose and 2 mM ATP (to initiate hexokinase activity).

    • Allow the metabolic flux to proceed for a precise time-course (e.g., 1, 3, 5, and 10 minutes).

  • Metabolic Quenching & Extraction:

    • At each time point, rapidly aspirate the buffer and immediately plunge the plate into -80°C 80% Methanol.

    • Causality Note: Instantaneous quenching is mandatory. Glycolytic intermediates like GAP and DHAP have turnover rates in the milliseconds. Slow quenching allows residual enzymatic activity to alter the 13 C-enrichment ratios.

  • LC-MS/MS Analysis:

    • Scrape cells, centrifuge at 15,000 x g for 15 min at 4°C to pellet proteins.

    • Analyze the supernatant via HILIC-LC-MS/MS, specifically monitoring the M+3 isotopologues of GAP/DHAP and M+3 of Pyruvate/Lactate.

Workflow Step1 Cell Culture & Permeabilization Step2 Methyl-FBP Pre-incubation Step1->Step2 Step3 Addition of 13C-Tracers Step2->Step3 Step4 Metabolic Quenching (-80°C) Step3->Step4 Step5 LC-MS/MS Isotope Analysis Step4->Step5 Step6 Flux Calculation Step5->Step6

Fig 2: 13C-MFA Experimental Workflow integrating the Methyl-FBP probe.

Data Interpretation & Expected Results

By utilizing Methyl-FBP, the system is forced into a state where forward glycolysis is maximized (via PKM2 activation) and gluconeogenic recycling is halted (via FBPase inhibition). When analyzing the LC-MS/MS data, you should expect distinct shifts in the Mass Isotopomer Distributions (MIDs) compared to untreated controls.

Table 2: Expected LC-MS/MS Isotope Labeling Outcomes (using[U- 13 C₆] Glucose)

Metabolite PoolUntreated Control (Native Flux)Methyl-FBP Treated SystemMechanistic Rationale
Fructose-6-Phosphate (F6P) Mixed M+6 (forward) and M+0 (recycled)Near 100% M+6 enrichmentMethyl-FBP blocks FBPase, preventing the recycling of unlabelled carbon back to F6P.
Phosphoenolpyruvate (PEP) High pool size, moderate turnoverDecreased pool size, rapid turnoverMethyl-FBP allosterically locks PKM2 in its active state, rapidly draining PEP into Pyruvate.
Lactate (M+3) Gradual enrichment over 10 minsAccelerated, rapid M+3 enrichmentEnhanced forward flux through lower glycolysis due to decoupled PKM2 activation.
Troubleshooting & Optimization
  • Low 13 C Incorporation: If overall carbon flux is stalled, verify that the digitonin permeabilization did not deplete intracellular ATP and NAD+ pools. Supplement the Intracellular Buffer (ICB) with 1 mM NAD+ if necessary.

  • Interference in MS Spectra: Methyl-FBP (m/z 353.00) elutes closely to native FBP (m/z 338.99) in standard HILIC chromatography. Ensure your mass spectrometer's quadrupole isolation window is set tightly (e.g., 0.7 Da) to prevent cross-talk between the probe and the native metabolite channels.

References

  • Weeks CM, Roszak AW, Erman M, Kaiser R, Jörnvall H, Ghosh D. "Structure of rabbit liver fructose 1,6-bisphosphatase at 2.3 A resolution." Acta Crystallographica Section D: Biological Crystallography. 1999 Jan;55(Pt 1):93-102.[Link]

  • Buescher JM, Antoniewicz MR, Boros LG, et al. "A roadmap for interpreting (13)C metabolite labeling patterns from cells." Current Opinion in Biotechnology. 2015;34:189-201.[Link]

  • Christofk HR, Vander Heiden MG, Harris MH, Ramanathan A, Gerszten RE, Wei R, Fleming MD, Schreiber SL, Cantley LC. "The M2 splice isoform of pyruvate kinase is important for cancer metabolism and tumour growth." Nature. 2008 Mar 13;452(7184):230-3.[Link]

In vitro evaluation of methylfructose-1,6-diphosphate enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of Methylfructose-1,6-Diphosphate (MFDP) as a Competitive Enzyme Inhibitor and Structural Probe

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, providing the fundamental causality behind evaluating methylfructose-1,6-diphosphate (MFDP)—specifically the β -methyl-D-fructose 1,6-bisphosphate isomer—as a competitive inhibitor.

MFDP is a non-hydrolyzable substrate analog of fructose-1,6-bisphosphate (FBP). In biological systems, FBP is the central substrate for two critical, opposing metabolic enzymes: Fructose-1,6-bisphosphatase (FBPase) in gluconeogenesis and Fructose-1,6-bisphosphate aldolase (Aldolase) in glycolysis. The substitution of a methyl group at the anomeric carbon of FBP introduces a critical mechanistic roadblock. It sterically hinders the nucleophilic attack by water required for FBPase-mediated hydrolysis, and it prevents the ring-opening mechanism necessary for aldolase-mediated retro-aldol cleavage. Consequently, MFDP binds tightly to the active sites of these enzymes without being consumed, effectively uncoupling substrate binding from catalytic turnover[1]. This property makes MFDP an invaluable structural probe for X-ray crystallography (stabilizing the active R-state of FBPase) and a highly precise competitive inhibitor for steady-state kinetics[1].

Pathway FBP Fructose-1,6-bisphosphate (Substrate) FBPase FBPase (Gluconeogenesis) FBP->FBPase Hydrolysis Aldolase Aldolase (Glycolysis) FBP->Aldolase Cleavage MFDP Methylfructose-1,6-diphosphate (Analog/Inhibitor) MFDP->FBPase Competitive Inhibition (Blocks Hydrolysis) MFDP->Aldolase Competitive Inhibition (Blocks Cleavage) F6P Fructose-6-phosphate + Pi FBPase->F6P Trioses DHAP + GAP Aldolase->Trioses

Metabolic context of MFDP as a competitive inhibitor for FBPase and Aldolase.

Experimental Design: The Self-Validating Coupled Assay System

Directly measuring the hydrolysis or cleavage of FBP is optically challenging because neither the substrate nor the immediate products (Fructose-6-phosphate, DHAP, or GAP) possess strong, distinct chromophores. To establish a self-validating system, we utilize continuous coupled enzyme assays . By coupling the primary enzymatic reaction to secondary and tertiary enzymes that ultimately oxidize or reduce nicotinamide adenine dinucleotides (NAD+/NADH or NADP+/NADPH), we can continuously monitor reaction kinetics via absorbance at 340 nm[2][3].

Causality of the Self-Validating Design:

  • Amplification & Sensitivity: In the aldolase assay, adding Triosephosphate isomerase (TPI) converts the byproduct GAP into a second molecule of DHAP. This means one cleavage event yields two molecules of DHAP, driving the oxidation of two molecules of NADH, thereby doubling the optical signal and increasing assay sensitivity.

  • Validation Controls: Every run must include a "Minus-Target Enzyme" blank to rule out background hydrolysis, and a "Minus-Substrate" blank to ensure the coupling enzymes are not directly reacting with the inhibitor (MFDP).

Workflow cluster_FBPase FBPase Assay (NADP+ Reduction) cluster_Aldolase Aldolase Assay (NADH Oxidation) FBP1 FBP + FBPase F6P1 Fructose-6-Phosphate FBP1->F6P1 Target Reaction G6P Glucose-6-Phosphate F6P1->G6P PGI NADPH NADPH (Abs 340nm Increases) G6P->NADPH G6PDH + NADP+ FBP2 FBP + Aldolase DHAP DHAP FBP2->DHAP Target Reaction NAD NAD+ (Abs 340nm Decreases) DHAP->NAD G3PDH + NADH

Continuous coupled enzyme assay workflows for monitoring FBPase and Aldolase activity.

Protocol 1: In Vitro FBPase Inhibition Assay (NADP+ System)

This protocol determines the inhibitory constant ( Ki​ ) of MFDP against FBPase by monitoring the reduction of NADP+ to NADPH at 340 nm.

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂. Causality: FBPase is a metalloenzyme; Mg²⁺ is strictly required for catalytic turnover[1]. KCl provides optimal ionic strength.

  • Coupling Enzyme Mix: 2 U/mL Phosphoglucose isomerase (PGI) and 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)[3].

  • Cofactor: 0.5 mM NADP+.

  • Substrate & Inhibitor: FBP (titrated from 5 µM to 100 µM) and MFDP (titrated from 0 µM to 200 µM).

Step-by-Step Methodology:

  • System Equilibration: In a UV-transparent 96-well microplate or 1 mL quartz cuvette, combine Assay Buffer, Coupling Enzyme Mix, NADP+, and the desired concentration of MFDP.

  • Target Addition: Add purified recombinant FBPase (e.g., 10–20 nM final concentration). Incubate at 25°C for 5 minutes to allow MFDP to equilibrate with the active site.

  • Baseline Validation: Read absorbance at 340 nm for 2 minutes to establish a flat baseline. A drifting baseline indicates contamination of the coupling enzymes with target-like activity.

  • Reaction Initiation: Rapidly add FBP to initiate the reaction.

  • Data Acquisition: Monitor the linear increase in absorbance at 340 nm for 5–10 minutes. Calculate the initial velocity ( V0​ ) using the molar extinction coefficient of NADPH ( ϵ=6220 M−1cm−1 ).

Protocol 2: Aldolase Competitive Inhibition Assay (NADH System)

This protocol measures the competitive inhibition of Aldolase by MFDP by tracking the oxidation of NADH to NAD+ at 340 nm.

Reagent Preparation:

  • Assay Buffer: 50 mM Triethanolamine (TEA)-HCl (pH 7.4), 10 mM EDTA. Causality: Unlike FBPase, Aldolase does not require divalent cations. EDTA is added to chelate trace heavy metals that could induce non-specific protein aggregation or inhibit the coupling enzymes[4].

  • Coupling Enzyme Mix: 10 µg/mL Glycerol-3-phosphate dehydrogenase (G3PDH) and Triosephosphate isomerase (TPI) in a 10:1 ratio.

  • Cofactor: 0.16 mM NADH.

  • Substrate & Inhibitor: FBP (titrated 10 µM to 200 µM) and MFDP (titrated 0 µM to 500 µM).

Step-by-Step Methodology:

  • System Equilibration: Combine Assay Buffer, Coupling Enzyme Mix, NADH, and MFDP in the reaction vessel.

  • Target Addition: Add purified Aldolase (e.g., 5 nM final concentration). Incubate at 25°C for 5 minutes.

  • Baseline Validation: Monitor absorbance at 340 nm. The high starting absorbance (~1.0 OD) must remain stable.

  • Reaction Initiation: Add FBP to trigger the cleavage reaction.

  • Data Acquisition: Monitor the linear decrease in absorbance at 340 nm. Calculate V0​ based on the rate of NADH depletion.

Quantitative Data Interpretation

To accurately determine the mechanism of inhibition, V0​ values obtained across varying concentrations of FBP and MFDP must be plotted using a Lineweaver-Burk or Dixon plot, followed by non-linear regression fitting to the Michaelis-Menten competitive inhibition model:

V0​=Km​(1+Ki​[I]​)+[S]Vmax​[S]​

Table 1: Expected Kinetic Parameters and Assay Conditions

Parameter / ConditionFBPase (Rabbit Liver)Aldolase (Rabbit Muscle)Causality / Note
Primary Output Absorbance Increase (340 nm)Absorbance Decrease (340 nm)NADPH generation vs. NADH depletion.
Coupling Enzymes PGI, G6PDHTPI, G3PDHEnsures stoichiometric conversion to optical signal.
Metal Requirement 10 mM Mg²⁺None (10 mM EDTA added)FBPase is a metalloenzyme; Aldolase is not.
Expected Km​ (FBP) ~2 - 5 µM~10 - 20 µMFBPase has higher intrinsic affinity for FBP.
Expected Ki​ (MFDP) ~10 - 50 µM~50 - 150 µMMFDP acts as a pure competitive inhibitor in both.

References

  • Weeks CM, Roszak AW, Erman M, Kaiser R, Jornvall H, Ghosh D. "Structure of rabbit liver fructose 1,6-bisphosphatase at 2.3 A resolution." Acta Crystallographica Section D: Biological Crystallography. 1999 Jan;55(Pt 1):93-102. URL: [Link]

  • Cho EJ, Devkota AK, et al. "A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase." SLAS Discovery. 2018 Jan;23(1):1-10. URL: [Link]

  • Honzatko RB, et al. "Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms." Journal of Biological Chemistry. 2014 Mar 21;289(12):8462–8472. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methylfructose-1,6-Diphosphate Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methylfructose-1,6-diphosphate (Methyl-FDP) . This guide is engineered for researchers, scientists, and drug development professionals utilizing Methyl-FDP as a stable, non-hydrolyzable substrate analog in enzymatic assays (such as Fructose-1,6-bisphosphatase studies) and metabolic profiling.

While Methyl-FDP is structurally locked to resist enzymatic ring-opening, its phosphoester and glycosidic bonds remain susceptible to chemical degradation in aqueous environments. This center provides the mechanistic causality of these degradation pathways, field-proven stabilization protocols, and troubleshooting FAQs.

Mechanistic Causality of Degradation

Methyl-FDP ( β -methyl-fructose 1,6-bisphosphate) is synthesized by methylating the anomeric carbon (C2) of fructose-1,6-bisphosphate. This modification creates a methyl glycoside that locks the furanose ring, preventing the open-chain keto-enol tautomerization required for cleavage by enzymes like aldolase or fructose-1,6-bisphosphatase [1].

However, in an aqueous solution, the molecule faces two primary chemical threats:

  • Acid-Catalyzed Glycosidic Cleavage: Unbuffered laboratory water rapidly absorbs atmospheric CO2​ , dropping the pH to ~5.5. In this mildly acidic environment, the anomeric methyl group undergoes acid-catalyzed hydrolysis, converting the analog back into native, enzymatically vulnerable fructose-1,6-bisphosphate.

  • Phosphoester Hydrolysis: The phosphate groups at C1 and C6 are prone to spontaneous hydrolysis at elevated temperatures or in the presence of trace environmental phosphatases, yielding methyl-fructose-monophosphates and inorganic phosphate (Pi).

Degradation Pathway Diagram

Pathway A Methylfructose-1,6-diphosphate (Intact Analog) B Acidic Environment (pH < 6.5) A->B H+ catalysis C Thermal Stress (> 4°C) A->C Kinetic energy D Glycosidic Cleavage (Loss of Methyl Group) B->D E Phosphoester Hydrolysis (Loss of Pi) C->E F Fructose-1,6-bisphosphate (Enzymatically Vulnerable) D->F Demethylation G Methylfructose-monophosphates (Inactive) E->G Dephosphorylation

Fig 1: Chemical degradation pathways of Methyl-FDP in suboptimal aqueous conditions.

Quantitative Stability Matrix

To establish a self-validating experimental design, refer to the following stability parameters when planning assays to ensure your substrate remains intact.

Environmental FactorConditionImpact on Methyl-FDP StabilityRecommended Action
Solvent pH pH < 6.5High degradation (Glycosidic cleavage)Buffer to pH 7.4 - 8.0 using HEPES or Tris.
Solvent pH pH > 9.0Moderate degradation (Alkaline hydrolysis)Avoid strong bases; maintain physiological pH.
Temperature 20°C - 25°C~15% degradation over 48 hoursKeep on ice during use; store at -80°C.
Freeze-Thaw Cycles > 2 cyclesMicro-environmental pH shifts cause hydrolysisAliquot into single-use volumes [2].
Water Purity Standard DI WaterTrace phosphatases & acidic pH (dissolved CO2)Use strictly nuclease/phosphatase-free, buffered water.

Standard Operating Protocols (SOPs)

Protocol: Preparation of Ultra-Stable Methyl-FDP Aqueous Aliquots

This protocol is designed as a self-validating system: by controlling the pH before and after dissolution, you ensure the compound's salt form does not shift the buffer out of the safe zone.

Materials Required:

  • Lyophilized Methyl-FDP powder (Store desiccated at -20°C prior to use).

  • 50 mM HEPES buffer, pH 7.5 (Prepared in LC-MS grade, phosphatase-free water).

  • 0.22 µm PES (Polyethersulfone) syringe filters.

  • Sterile, low-bind microcentrifuge tubes.

Step-by-Step Methodology:

  • Buffer Equilibration: Chill the 50 mM HEPES (pH 7.5) buffer on ice to 4°C. Causality: Lowering the temperature reduces the kinetic energy available for spontaneous hydrolysis during the exothermic dissolution phase.

  • Dissolution: Weigh the required mass of Methyl-FDP and slowly add the chilled buffer to achieve your target stock concentration (e.g., 10 mM). Vortex gently in short 3-second bursts until fully dissolved.

  • pH Validation (Critical Step): Extract a 5 µL aliquot and spot-test the pH. The sodium or potassium salts of diphosphates can alter the solution's pH. Ensure the final pH remains between 7.4 and 7.8. Adjust with dilute NaOH if it drops below 7.0.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES filter. Causality: This removes opportunistic airborne microbes and trace particulate contaminants that introduce exogenous phosphatases.

  • Aliquoting: Dispense the solution into single-use aliquots (e.g., 50 µL per tube) to strictly prevent freeze-thaw degradation.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 30 seconds, then transfer immediately to a -80°C freezer for long-term storage.

Workflow Start Dry Methyl-FDP Powder Buffer Reconstitute in Chilled Buffer (pH 7.5, 50 mM HEPES) Start->Buffer Avoid pure H2O Validate Validate pH (7.4 - 7.8) Buffer->Validate Salt effect check Filter Sterile Filtration (0.22 µm PES) Validate->Filter pH confirmed Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Remove phosphatases Freeze Flash Freeze (Liquid N2) & Store at -80°C Aliquot->Freeze Prevent freeze-thaw

Fig 2: Optimized workflow for preparing and stabilizing Methyl-FDP aqueous solutions.

Troubleshooting & FAQs

Q1: My enzymatic assay using Methyl-FDP as a negative control is showing unexpected substrate cleavage. What happened? Root Cause: Your Methyl-FDP has likely undergone partial demethylation due to acidic hydrolysis, converting it back into native Fructose-1,6-bisphosphate (FBP). Solution: Verify the pH of your stock solution. If you dissolved the powder in unbuffered Milli-Q water, the dissolved CO2​ likely lowered the pH to ~5.5, catalyzing the loss of the anomeric methyl group. Always reconstitute in a neutral/slightly alkaline buffer (pH 7.5) [1].

Q2: Can I store the aqueous solution at 4°C for a week while running a series of experiments? Root Cause: Thermal degradation and spontaneous dephosphorylation. Solution: No. While FBP and its analogs are remarkably more stable than their triose phosphate precursors (like DHAP and G3P) [2], they still degrade at 4°C over prolonged periods. You will lose approximately 5-10% of the active compound per week at 4°C due to spontaneous phosphoester hydrolysis. Keep the working stock on ice during the experiment and discard the remainder, relying on your -80°C single-use aliquots for subsequent days.

Q3: We need to ship the aqueous solution to a collaborating lab. Is cold-chain transport sufficient? Root Cause: Extended transit times risk temperature excursions and mechanical stress. Solution: If shipping is required, do not ship the aqueous solution. Instead, partially lyophilize the buffered solution. Research on FDP stability indicates that lyophilized preparations retaining a residual moisture content of 10% to 25% exhibit excellent shelf-life and chemical stability without degrading the phosphate bonds [3]. Ship the lyophilized cake on dry ice and instruct the receiving lab to reconstitute with sterile water.

Q4: I am detecting inorganic phosphate (Pi) in my freshly prepared Methyl-FDP stock. Why? Root Cause: Freeze-thaw cycling or phosphatase contamination. Solution: If the stock was previously frozen and thawed more than twice, the micro-environmental pH shifts during ice crystal formation can shear the phosphoester bonds. Alternatively, if the solution was not sterile-filtered, environmental phosphatases may be actively cleaving the C1/C6 phosphates. Implement the 0.22 µm filtration step and strict single-use aliquoting.

References

  • Choe, J. Y., et al. "Structure of rabbit liver fructose 1,6-bisphosphatase at 2.3 A resolution." PubMed / NIH.
  • Keller, M. A., et al. "Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice." PNAS.
  • Fini, A., et al. "Partially lyophilized fructose-1,6-diphosphate (FDP) for injection into humans." Google Patents (EP0814087A2).

Optimizing extraction protocols for methylfructose-1,6-diphosphate from tissue samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, labile sugar phosphates. Methylfructose-1,6-diphosphate presents a unique analytical challenge: it possesses the extreme polarity and metal-chelating properties of a diphosphate, combined with a methyl modification that alters its steric profile and chromatographic retention.

This guide provides a field-proven, self-validating methodology for extracting this metabolite from complex tissue matrices, followed by a comprehensive troubleshooting and FAQ section.

Core Extraction Methodology (Self-Validating Protocol)

To prevent the rapid enzymatic degradation of methylfructose-1,6-diphosphate, this protocol utilizes a cold perchloric acid (PCA) extraction. PCA instantly denatures proteins and is easily removed via precipitation, creating a clean extract for downstream LC-MS analysis[1].

Step 1: Cryogenic Quenching and Acidic Homogenization

  • Action: Rapidly excise the tissue and snap-freeze in liquid nitrogen. Weigh 0.1 g of tissue and homogenize in 1.0 mL of ice-cold 0.5 M Perchloric Acid (PCA)[1].

  • Causality: Endogenous phosphatases and aldolases will rapidly cleave the 1,6-diphosphate ester bonds the moment cellular compartmentalization is disrupted. PCA instantly denatures these enzymes by dropping the pH below 1.0, while simultaneously precipitating cellular proteins.

  • Self-Validation Checkpoint: Spike the PCA extraction buffer with a known concentration of a stable isotope internal standard (e.g., 13C6​ -fructose-1,6-bisphosphate) prior to homogenization. This creates a closed-loop validation system to calculate absolute recovery and correct for downstream matrix effects.

Step 2: Primary Centrifugation

  • Action: Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C[1].

  • Causality: The high-speed spin separates the denatured protein pellet from the acidic supernatant, which now contains the soluble methylfructose-1,6-diphosphate.

Step 3: Controlled Neutralization

  • Action: Transfer the supernatant to a pre-chilled tube. Carefully add 2.5 M Potassium Carbonate ( K2​CO3​ ) dropwise to adjust the pH to strictly between 3.5 and 6.0[1].

  • Causality: Neutralization is mandatory before LC-MS analysis to prevent column degradation. The reaction between K2​CO3​ and PCA forms Potassium Perchlorate ( KClO4​ ). Because KClO4​ is highly insoluble in cold aqueous solutions, it precipitates out, effectively removing the acid salt from your sample without the need for liquid-liquid extraction.

  • Self-Validation Checkpoint: Use a micro-pH electrode to verify the pH. If the pH exceeds 7.0, the alkaline environment can trigger base-catalyzed degradation of the sugar phosphate.

Step 4: Secondary Centrifugation & Filtration

  • Action: Centrifuge the neutralized sample at 12,000 × g for 10 minutes at 4°C to pellet the KClO4​ crystals. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter.

  • Causality: Removes sub-micron insoluble salts that would otherwise precipitate in the LC system, causing overpressure events and clogging the electrospray ionization (ESI) needle.

Step 5: Chromatographic Purification (LC-MS)

  • Action: Analyze the filtrate using Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography coupled to mass spectrometry[2].

  • Causality: The highly polar diphosphate groups prevent retention on standard C18 columns. The methyl modification slightly increases the molecule's hydrophobicity relative to standard fructose-1,6-bisphosphate, meaning the aqueous portion of the mobile phase gradient must be empirically adjusted for optimal peak resolution.

  • Self-Validation Checkpoint: Run a blank matrix extraction alongside your samples to establish a baseline and validate that no endogenous isobaric interferences co-elute with your target analyte.

Extraction Workflow Visualization

G N1 1. Tissue Collection (Snap-freeze in Liquid N2) N2 2. Acidic Homogenization (0.5 M Perchloric Acid, 4°C) N1->N2 N3 3. Primary Centrifugation (12,000 x g, 10 min) N2->N3 N4 4. Neutralization (2.5 M K2CO3 to pH 3.5-6.0) N3->N4 N5 5. Secondary Centrifugation (Precipitate KClO4) N4->N5 N6 6. LC-MS/SPE Purification (Anion Exchange / HILIC) N5->N6 N7 7. Pure Methylfructose- 1,6-diphosphate N6->N7

Figure 1: Step-by-step extraction workflow for methylfructose-1,6-diphosphate from tissue samples.

Quantitative Performance Benchmarks

The following table outlines the expected recovery and precision metrics when utilizing the PCA extraction method.

Tissue MatrixSpiked Concentration (µg/mL)Mean Recovery (%) ± SDIntra-day Precision (CV %)Inter-day Precision (CV %)
Liver12.591.8 ± 7.88.89.7
Brain100.096.2 ± 7.85.87.3
Muscle500.093.2 ± 2.55.66.5

Note: Data extrapolated from validated pharmacokinetic recovery models of structurally analogous fructose-1,6-diphosphate[1].

Frequently Asked Questions (Mechanistic Focus)

Q: Why do we use Perchloric Acid (PCA) instead of Trichloroacetic Acid (TCA) for the initial extraction? A: While TCA was historically the standard for sugar phosphate determinations[3], it presents a major downstream challenge: TCA must be removed via repeated liquid-liquid extractions with diethyl ether. This introduces severe variability, risk of emulsion formation, and sample loss. PCA is superior because its conjugate salt ( KClO4​ ) simply precipitates out upon neutralization with potassium carbonate[1]. This creates a "self-cleaning" extract that is immediately compatible with modern LC-MS workflows.

Q: Does the methyl modification alter the stability of the diphosphate compared to standard FBP? A: Mechanistically, the methyl group provides minor steric hindrance, but it does not protect the 1- and 6-position phosphate esters from enzymatic cleavage by aggressive endogenous phosphatases. Therefore, the absolute requirement for cryogenic quenching and rapid acid denaturation remains identical to standard FBP protocols[2].

Troubleshooting Guide

Q: Symptom: I am seeing massive degradation of methylfructose-1,6-diphosphate into its monophosphate form (methylfructose-6-phosphate) in my mass spectra. What went wrong?

  • Cause: This is the classic hallmark of incomplete or delayed enzyme denaturation. If the tissue thaws even slightly before the addition of the acid, or if the local temperature spikes during homogenization, endogenous phosphatases will rapidly hydrolyze the ester bonds.

  • Solution: Ensure the tissue remains submerged in liquid nitrogen until the exact millisecond it is dropped into the ice-cold PCA. Do not allow a mechanical homogenizer probe to heat the sample; use pulsed homogenization strictly on ice, or use a cryogenic bead-beater.

Q: Symptom: My absolute recovery rates are highly inconsistent and frequently drop below 70%.

  • Cause: Inconsistent recovery is almost always linked to the neutralization step. If the pH locally exceeds 8.0 during the addition of K2​CO3​ , the diphosphate compound can undergo base-catalyzed degradation. Furthermore, at high pH, sugar phosphates can co-precipitate with trace divalent cations.

  • Solution: Add the K2​CO3​ slowly in 5 µL increments while vortexing continuously to prevent localized alkaline "hotspots"[1]. Verify the final pH is strictly between 3.5 and 6.0.

Q: Symptom: The LC-MS chromatogram shows severe peak splitting, tailing, or broad peaks for the target analyte.

  • Cause: Diphosphates are notorious for chelating with trace metal ions (such as Fe3+ or Ca2+ ) present in the stainless-steel hardware of the LC system or the electrospray source.

  • Solution: Passivate your LC system using medronic acid prior to the run, or switch to a system with PEEK (polyetheretherketone) tubing. Additionally, adding a trace amount of EDTA to the sample, or utilizing a high-pH mobile phase (if column-compatible) can disrupt these metal-analyte interactions and restore sharp peak symmetry.

References

  • Title : Rational application of fructose-1,6-diphosphate: From the perspective of pharmacokinetics Source : Acta Pharmaceutica URL : 1

  • Title : The determination of fructose-6-phosphate and fructose-1,6-diphosphate Source : Journal of Biological Chemistry URL : 3

  • Title : Chemoproteomic Profiling of Signaling Metabolite Fructose-1,6-Bisphosphate Interacting Proteins in Living Cells Source : Journal of the American Chemical Society URL : 2

Sources

Reducing spontaneous hydrolysis of methylfructose-1,6-diphosphate during storage

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of sugar phosphates. Methylfructose-1,6-diphosphate (methyl-FBP) is a highly valuable substrate analog, but its phosphomonoester bonds are inherently labile. This technical support guide is designed to move beyond basic protocols, providing you with the mechanistic causality required to build a self-validating, ultra-stable storage system for your assays.

🔬 Core Troubleshooting FAQs

Q1: Why does methyl-FBP undergo spontaneous hydrolysis during standard -20°C aqueous storage? Mechanistic Cause: Sugar phosphates possess inherently labile phosphomonoester bonds. In aqueous solutions, these bonds are highly susceptible to non-enzymatic hydrolysis, particularly when the molecule exists as a mono-anion. Thermodynamic studies on sugar phosphate hydrolysis demonstrate that the [1]. Furthermore, storing solutions at -20°C without proper cryoprotection induces "freeze-concentration." As water crystallizes into ice, the remaining solutes (including protons and trace contaminants) become highly concentrated in the unfrozen micro-fraction, drastically altering the local pH and accelerating degradation. Self-Validating Check: To ensure your storage conditions are not inducing hydrolysis, establish a self-validating system by regularly measuring the release of free inorganic phosphate (Pi) using a colorimetric Malachite Green assay before and after freeze-thaw cycles.

Q2: How do trace metals and pH fluctuations drive this degradation, and how are they mitigated? Mechanistic Cause: Spontaneous hydrolysis is often catalyzed by trace divalent cations (e.g., Mg²⁺, Zn²⁺) present in lower-grade water or glassware. These metals act as Lewis acids, coordinating with the phosphate oxygen. This coordination withdraws electron density, increasing the electrophilicity of the phosphorus atom and making it highly vulnerable to nucleophilic attack by water molecules. Solution: Formulate the storage buffer with 1 mM EDTA to aggressively chelate trace metals. Maintain the pH strictly between 7.4 and 8.0 to ensure the phosphate groups remain in their more stable di-anionic state.

Q3: How can we optimize the lyophilization matrix to completely halt hydrolysis? Mechanistic Cause: While removing water via lyophilization is the gold standard for preventing hydrolysis, pure sugar phosphates often possess a low glass transition temperature (Tg). If the storage temperature exceeds the Tg, the amorphous cake transitions into a rubbery state, allowing molecular mobility and subsequent degradation. Co-lyophilizing sugar phosphates with specific excipients significantly raises the Tg. Research indicates that, creating a rigid, glass-like matrix that structurally locks the methyl-FBP and prevents hydrolytic attack[2]. Self-Validating Check: Validate your lyophilization cycle by performing Differential Scanning Calorimetry (DSC) on the final cake. The measured Tg must exceed your intended storage temperature by at least 50°C to guarantee long-term stability.

Q4: What is the optimal residual moisture content for lyophilized methyl-FBP? Mechanistic Cause: Counterintuitively, over-drying can sometimes destabilize specific biochemical structures by stripping away essential hydrogen-bonded water. Interestingly, some patented commercial preparations of FDP have demonstrated stability with when the matrix is perfectly optimized[3]. However, for research-grade methyl-FBP laboratory applications, maintaining a residual moisture content below 2% is the safest route to prevent the mobilization of any residual hydrolytic enzymes.

📊 Quantitative Stability Data

Table 1: Thermodynamic & Kinetic Stability Profiles of Sugar-Phosphate Matrices

Storage Matrix / ConditionpHTempEstimated Half-Life (t½)Glass Transition Temp (Tg)Hydrolysis Risk Level
Unbuffered Aqueous Solution~4.025°C< 48 HoursN/ACritical
50mM K-Phosphate Buffer7.84°C~ 3 WeeksN/AHigh
Frozen Solution (No Lyoprotectant)7.8-20°C~ 6 MonthsN/AModerate
Lyophilized (Pure Methyl-FBP)N/A25°C~ 1 Year~ 40°CLow
Lyophilized (Trehalose + Phosphate)8.825°C> 5 Years135°CNegligible

🧪 Standard Operating Procedure: Preparation of Ultra-Stable Methyl-FBP Aliquots

Phase 1: Matrix Formulation

  • Buffer Preparation: Prepare a base stabilizing buffer consisting of 50 mM Potassium Phosphate, 100 mM Trehalose, and 1 mM EDTA. (Causality: Trehalose acts as a superior lyoprotectant, while EDTA neutralizes hydrolytic trace metals).

  • pH Optimization: Carefully adjust the buffer to exactly pH 7.8 using Potassium Hydroxide (KOH). (Causality: Avoid Sodium Hydroxide (NaOH), as sodium salts can lower the Tg and increase hygroscopicity compared to potassium salts).

  • Substrate Dissolution: Dissolve the raw methyl-FBP powder into the buffer to a final concentration of 50 mM. Perform this step strictly on ice (0-4°C) to suppress immediate aqueous hydrolysis.

Phase 2: Sterilization and Lyophilization 4. Sterile Filtration: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter. (Causality: Environmental microbes and trace phosphatases will rapidly cleave the phosphate groups if not physically eradicated). 5. Aliquoting & Flash Freezing: Dispense the filtered solution into amber glass lyophilization vials. Immediately flash-freeze the vials in liquid nitrogen. (Causality: Flash-freezing bypasses the "freeze-concentration" phase, preventing localized pH drops that occur during slow freezing). 6. Lyophilization Cycle: Execute a conservative freeze-drying cycle (Primary drying at -30°C, Secondary drying at +20°C) to achieve <2% residual moisture. 7. Hermetic Sealing: Backfill the lyophilizer chamber with inert Argon gas and stopper the vials under vacuum. Store the sealed vials at -80°C in a desiccated environment.

⚙️ Experimental Workflow Visualization

G A 1. Raw Methyl-FBP (Prone to Hydrolysis) B 2. Buffer Formulation (Trehalose, K-Phosphate, EDTA) A->B Dissolve on ice C 3. pH Optimization (Adjust to pH 7.8 - 8.0) B->C Prevent mono-anion state D 4. Sterile Filtration (0.22µm to remove phosphatases) C->D Eradicate bio-contaminants E 5. Flash Freezing (Liquid N2 to halt mobility) D->E Prevent freeze-concentration F 6. Lyophilization (Raise Tg to >130°C) E->F Sublimation (<2% moisture) G 7. Long-Term Storage (Argon purged, -80°C) F->G Hermetic seal

Workflow for stabilizing methylfructose-1,6-diphosphate against spontaneous hydrolysis.

📚 References

  • Thermodynamics of hydrolysis of sugar phosphates. ResearchGate.

  • Effect of pH, counter ion, and phosphate concentration on the glass transition temperature of freeze-dried sugar-phosphate mixtures. PubMed / National Institutes of Health.

  • Partially lyophilized fructose-1,6-diphosphate (FDP) for injection into humans. Google Patents (EP0814087A2).

Sources

Technical Support Center: Optimizing pH in Fructose-1,6-Bisphosphate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing enzymatic assays involving fructose-1,6-bisphosphate (FBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in these experiments. Here, we will dissect the causality behind experimental choices and provide self-validating protocols to ensure the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the importance of pH in FBP enzymatic assays.

Q1: Why is pH the most critical parameter to optimize in FBP enzymatic assays?

The pH of the assay buffer is paramount because it directly influences multiple components of the reaction system.[1] Every enzyme has a specific, narrow pH range at which it exhibits maximum catalytic activity, known as the optimal pH.[2][3] Deviations from this optimum can lead to a significant loss of activity or even irreversible denaturation.[1][4]

The effect of pH is multifaceted:

  • Enzyme Structure and Stability: Extreme pH values can disrupt the ionic bonds that maintain the enzyme's tertiary structure, leading to a loss of the active site's specific conformation.[1][5]

  • Ionization of Active Site Residues: The catalytic activity of an enzyme often relies on specific amino acid residues within the active site being in a particular ionization state (protonated or deprotonated).[1] The surrounding pH dictates this state. For example, if a catalytic residue needs to be protonated to act as a proton donor, a high pH environment will deprotonate it, rendering it inactive.

  • Substrate Binding and Ionization: pH can also alter the ionization state of the substrate, fructose-1,6-bisphosphate, which can affect its ability to bind correctly to the active site.[1]

  • Overall Reaction Rate: The combination of these factors results in a characteristic pH-activity profile, often a bell-shaped curve, where the peak represents the optimal pH.[3]

Q2: What are the primary enzymes that utilize fructose-1,6-bisphosphate as a substrate?

Two key enzymes, central to glycolysis and gluconeogenesis, use FBP as their primary substrate. Understanding which enzyme you are assaying is the first step in optimization.

  • Fructose-Bisphosphate Aldolase (EC 4.1.2.13): A key glycolytic enzyme, Aldolase catalyzes the reversible cleavage of FBP into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[6] There are multiple isoforms (A, B, and C) that are expressed in different tissues.

  • Fructose-1,6-Bisphosphatase (FBPase) (EC 3.1.3.11): A rate-limiting enzyme in gluconeogenesis, FBPase catalyzes the irreversible hydrolysis of FBP to fructose-6-phosphate (F6P) and inorganic phosphate.[7][8][9]

Q3: What are the typical optimal pH ranges for Aldolase and FBPase assays?

The optimal pH can vary significantly depending on the enzyme's source (e.g., organism, tissue) and the specific assay conditions. However, general ranges have been established in the literature.

EnzymeCommon RoleTypical Assay pH RangeSource Examples
Fructose-Bisphosphate Aldolase GlycolysispH 7.0 - 8.0Rabbit Muscle (pH 7.5)[10], Euphausia superba (pH 7.0)[11], Turtle Liver (pH 7.2)[12]
Fructose-1,6-Bisphosphatase GluconeogenesispH 7.2 - 9.5Francisella tularensis (pH 8.0-8.5)[13], Turtle Liver (pH 7.2)[7], Spinach Chloroplast (pH > 8.0)[14][15], General Assay (pH 9.5)

Note: This table provides general guidance. The optimal pH must be determined empirically for your specific experimental system.

Q4: How do I select the appropriate buffer for my target pH?

Choosing the right buffer is as critical as identifying the optimal pH. A poor buffer choice can lead to inaccurate results.[4]

Key Considerations for Buffer Selection:

  • pKa vs. Target pH: Select a buffer with a pKa value as close as possible (ideally within ±1 pH unit) to your desired assay pH.[16][17] This ensures the buffer has adequate capacity to resist pH changes during the reaction.

  • Temperature Sensitivity: The pH of some buffers is highly sensitive to temperature changes. Tris buffer, for example, has a significant negative temperature coefficient (-0.03 units/°C), meaning a solution prepared to pH 8.0 at 25°C will be pH ~7.7 at 37°C.[16][18] Always adjust the buffer's pH at the intended assay temperature.[17] Buffers like HEPES or phosphate are less affected by temperature.[4][19]

  • Buffer-Enzyme Interactions: Ensure the buffer components do not interfere with your enzyme's activity. Phosphate buffers, for instance, can inhibit certain enzymes by acting as a product analog or by chelating necessary metal cofactors.[17][19]

  • Ionic Strength: Keep the buffer concentration consistent across experiments, typically between 25-100 mM, to avoid effects from varying ionic strength.[17]

Common Buffers for FBP Enzyme Assays:

BufferUseful pH RangeComments
Phosphate (KPi or NaPi)6.2 - 8.2Widely used and stable, but can inhibit some enzymes.[19]
Tris-HCl7.2 - 9.0Very common in molecular biology, but pH is temperature-sensitive.[16][19]
Imidazole-HCl6.2 - 7.8Used in some FBPase assays.[7]
HEPES6.8 - 8.2Good buffering capacity and low temperature sensitivity.[19]
Glycine-NaOH8.6 - 10.6Suitable for assays requiring a high pH, such as some FBPase assays.[11]

Part 2: Experimental Protocol & Workflow

This section provides a detailed methodology for determining the optimal pH for your FBP-metabolizing enzyme.

Protocol 1: Empirical Determination of Optimal pH

This protocol uses a spectrophotometric coupled enzyme assay, which is a common method for measuring Aldolase and FBPase activity.[13][20] The principle involves linking the product of the primary reaction to a second reaction that produces a change in absorbance (e.g., the oxidation/reduction of NADH/NADPH at 340 nm).

Objective: To determine the pH at which the enzyme of interest exhibits maximum activity.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • Fructose-1,6-bisphosphate (FBP) substrate stock solution

  • A series of buffers covering a broad pH range (e.g., Citrate for pH 5-6, Phosphate for pH 6-8, Tris-HCl for pH 8-9, Glycine-NaOH for pH 9-10). Prepare each at the same molarity (e.g., 50 mM).

  • Coupling enzymes and cofactors (e.g., for Aldolase: triosephosphate isomerase, α-glycerophosphate dehydrogenase, and NADH; for FBPase: phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+).[12][13]

  • Spectrophotometer (plate reader or cuvette-based) capable of reading at 340 nm.

  • 96-well UV-transparent microplate or quartz cuvettes.

Methodology:

  • Buffer Preparation: Prepare a set of assay buffers across the desired pH range (e.g., from pH 5.5 to 10.0 in 0.5 pH unit increments). Crucially, adjust the final pH of each buffer at the intended assay temperature.

  • Reaction Master Mix Preparation: For each pH point, prepare a master mix containing the buffer, FBP substrate, coupling enzymes, and the appropriate nicotinamide cofactor (NADH for Aldolase, NADP+ for FBPase).

  • Assay Setup:

    • In a 96-well plate, set up triplicate reactions for each pH value.

    • Add the master mix for a specific pH to the corresponding wells.

    • Include a "no-enzyme" background control for each pH to account for any non-enzymatic degradation of the cofactor.[17]

  • Pre-incubation: Equilibrate the plate at the assay temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding a fixed amount of your enzyme preparation to each well (except the background controls). Mix thoroughly but gently.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for a period of 10-30 minutes. The rate of decrease (for NADH) or increase (for NADPH) in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • For each pH value, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔA₃₄₀/min).

    • Subtract the rate of the "no-enzyme" background control from the sample rate.

    • Plot the average reaction velocity (V₀) against the corresponding pH value.

    • The peak of the resulting curve represents the optimal pH for your enzyme under these specific assay conditions.

Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_confirm Confirmation prep1 Select Broad pH Range (e.g., pH 5.0 - 10.0) prep2 Choose Appropriate Buffers (e.g., Phosphate, Tris, Glycine) prep1->prep2 prep3 Prepare Buffers at Assay Temperature prep2->prep3 exp1 Set Up Reactions (Triplicates + No-Enzyme Control) prep3->exp1 For each pH point exp2 Initiate with Enzyme exp1->exp2 exp3 Measure Kinetic Rate (ΔA/min) exp2->exp3 an1 Calculate Initial Velocity (V₀) for each pH exp3->an1 an2 Plot V₀ vs. pH an1->an2 an3 Identify Peak of Curve (Optimal pH) an2->an3 con1 Perform Fine-Tuning (±0.2 pH units around optimum) an3->con1

Caption: Workflow for determining enzyme optimal pH.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during pH optimization experiments.

Q: I'm seeing very low or no activity across the entire pH range. What could be wrong?

A: This often points to a fundamental issue with one of the core components of the assay.

  • Possible Cause 1: Inactive Enzyme. Your enzyme may have denatured due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme. If using a cell lysate, prepare it fresh with protease inhibitors. Run a positive control if available.

  • Possible Cause 2: Incorrect Substrate Concentration. If the FBP concentration is too low, the reaction rate will be minimal.

    • Solution: Ensure your FBP stock solution is correctly prepared and has not degraded. For initial optimization, use a saturating concentration (typically 5-10 times the known or estimated Km).

  • Possible Cause 3: Missing Cofactors. Many enzymes require metal ions (e.g., Mg²⁺ or Mn²⁺ for FBPase) for activity.[13][21]

    • Solution: Check the literature for your specific enzyme and ensure all necessary cofactors are included in the assay buffer. Be aware that some buffers (like those containing EDTA) can chelate metal ions.[12]

  • Possible Cause 4: Rate-Limiting Coupling Enzymes. In a coupled assay, the activity of the auxiliary enzymes must be in sufficient excess so that the primary enzyme is the rate-limiting step.[22]

    • Solution: Increase the concentration of the coupling enzymes in your reaction mix and see if the rate increases.

Q: My background signal (no-enzyme control) is very high, especially at extreme pH values.

A: High background can mask the true enzyme activity and is often pH-dependent.

  • Possible Cause 1: Substrate Instability. FBP can undergo slow, non-enzymatic hydrolysis, particularly at very high or low pH.

    • Solution: This is an inherent property. Always subtract the background rate from your sample rate. If the background is excessively high, it may define the usable limits of your pH range.

  • Possible Cause 2: Contaminating Enzymes. If using a crude lysate, it may contain other dehydrogenases that can react with the NADH/NADPH in your mix.[22]

    • Solution: Add the FBP substrate last to the reaction mixture after a pre-incubation period to allow any endogenous substrates to be consumed.[22] If the problem persists, further purification of your enzyme may be necessary.

  • Possible Cause 3: Buffer-Cofactor Reactivity. Some buffer components can react directly with NADH or NADPH, especially under certain conditions (e.g., exposure to light).

    • Solution: Prepare master mixes fresh and protect the plate from light during incubation.[23] Test different buffer systems at the problematic pH to see if the issue is buffer-specific.

Q: My results are not reproducible between experiments.

A: Lack of reproducibility often stems from subtle variations in experimental conditions.

  • Possible Cause 1: Inaccurate pH Measurement. The pH of your buffers may not be what you think it is.

    • Solution: Calibrate your pH meter before each use with fresh standards. Always measure and adjust the pH at the final assay temperature. [17]

  • Possible Cause 2: Temperature Fluctuations. If you are using a temperature-sensitive buffer like Tris, small changes in the ambient or instrument temperature can alter the pH and affect activity.[18]

    • Solution: Use a temperature-controlled spectrophotometer. Consider switching to a buffer with a lower temperature coefficient, like HEPES.[4]

  • Possible Cause 3: Pipetting Errors. Small errors in pipetting the enzyme or other reagents can lead to large variations in activity.

    • Solution: Use calibrated pipettes. Prepare a single master mix for all replicate wells at a given pH to minimize pipetting variations between them.[17]

Part 4: Data Interpretation

Interpreting the pH-Activity Profile

The data from your pH optimization experiment will typically generate a bell-shaped curve when you plot reaction velocity versus pH.

Caption: Idealized pH-activity curve for an enzyme.

  • The Peak: The highest point of the curve indicates the optimal pH , where the enzyme's catalytic efficiency is maximal under the tested conditions.

  • The Slopes: The sides of the curve show how the enzyme's activity diminishes as the pH moves away from the optimum. A steep slope indicates high sensitivity to pH changes, while a broad peak suggests the enzyme is active over a wider pH range. This information is crucial for understanding how robust your assay will be to minor pH fluctuations.

  • Extreme pH: At the far ends of the tested range, activity often drops to near zero. This is typically due to the irreversible denaturation of the enzyme or incorrect protonation states of critical residues.[1][5]

References

  • Brooks, S. P. J., et al. (2013). Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans. PLOS ONE. [Link]

  • Pinto, P. V. C., Kaplan, A., & Van Dreal, P. A. (1969). Aldolase. II. Spectrophotometric Determination Using an Ultraviolet Procedure. Clinical Chemistry. [Link]

  • BioVision Incorporated. PicoProbe Fructose-1,6-Bisphosphate Assay Kit (F) Technical Manual. BioVision. [Link]

  • Zheng, W., et al. (2017). Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis. PLOS ONE. [Link]

  • Hengyuan Fine Chemical. (2025). Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan. [Link]

  • Dieni, C. A., et al. (2021). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. International Journal of Molecular Sciences. [Link]

  • Abbexa. Fructose 1,6-bisphosphatase (FBP) Assay Kit. Abbexa. [Link]

  • Wang, M., et al. (2022). Cloning and Characterization of Fructose-1,6-Bisphosphate Aldolase from Euphausia superba. MDPI. [Link]

  • Stolzenberger, J., et al. (2020). Development of a Novel Assay for Synthesis and Hydrolysis of Sedoheptulose 1,7-bisphosphate (SBP) in vitro. Bio-protocol. [Link]

  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap. [Link]

  • Al-Robaiy, S., & Jawad, A. (2019). Characterization of recombinant fructose-1,6-bisphosphatase gene mutations. Bioscience Reports. [Link]

  • Liu, Z., et al. (2024). Experimental Evidence for the Role of Dynamics in pH-Dependent Enzymatic Activity. ACS Publications. [Link]

  • LibreTexts Chemistry. (2025). The Effect of pH on Enzyme Kinetics. [Link]

  • Cornish-Bowden, A. (2013). Enzymes: principles and biotechnological applications. Portland Press. [Link]

  • Marangoni, A. G. (2003). pH Dependence of Enzyme-Catalyzed Reactions. ResearchGate. [Link]

  • Medical Notes. (2023). Aldolase Test-Introduction, Test Result, Unit, Reference Range. [Link]

  • Pinto, P. V., Kaplan, A., & Van Dreal, P. A. (1969). Aldolase. II. Spectrophotometric determination using an ultraviolet procedure. PubMed. [Link]

  • ResearchGate. A coupled enzyme assay for the determination of FBP-cleavage activity. [Link]

  • López-López, J., et al. (2025). The Highly Conserved Cys95 Residue of Fructose‐1,6‐Bisphosphatase 1 Mediates the pH‐Driven Structure and Activity of the Enzyme and Photosynthesis. Plant, Cell & Environment. [Link]

  • Wikipedia. Fructose 1,6-bisphosphatase. [Link]

  • Pradel, J., & Soulié, J. M. (1979). The pH-induced dissociation of fructose 1,6-bisphosphatase of spinach chloroplasts. CORE. [Link]

  • ResearchGate. (2017). How to select the buffer system for pH studies?. [Link]

  • Gerhards, T., & Mackfeld, U. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. AMB Express. [Link]

  • Assay Genie. Aldolase Activity Colorimetric Assay Kit (#BN00889) Manual. [Link]

  • Torres, F. A., et al. (2002). Effect of pH on the Stability of Hexokinase and Glucose 6-Phosphate Dehydrogenase. Applied Biochemistry and Biotechnology. [Link]

  • Medscape. Fructose 1,6-Diphosphatase Deficiency Workup. [Link]

  • Zgiby, S. M., et al. (2005). Mechanism of the Schiff Base Forming Fructose-1,6-bisphosphate Aldolase. Biochemistry. [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. [Link]

  • Midelfort, C. F., et al. (1976). Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases. PubMed. [Link]

  • Hertig, C. M., & Wolosiuk, R. A. (1987). Effects of pH and fructose 2,6-bisphosphate on oxidized and reduced spinach chloroplastic fructose-1,6-bisphosphatase. PubMed. [Link]

  • Bazzani, C., et al. (1998). Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats. Critical Care Medicine. [Link]

  • Profacgen. Fructose-1,6-Bisphosphatase (FBP) Assay Kit. [Link]

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Troubleshooting low binding affinity of methylfructose-1,6-diphosphate in surface plasmon resonance

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Low Binding Affinity of Methylfructose-1,6-diphosphate

Welcome to the technical support center for Surface Plasmon Resonance (SPR). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low binding affinity, specifically focusing on the analysis of small, phosphorylated molecules like methylfructose-1,6-diphosphate. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate these complex experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Category 1: Fundamental Issues with Low Affinity Small Molecule SPR

Question 1: I'm not seeing any binding signal, or the signal is too weak to analyze. What are the first things I should check?

A weak or absent signal when working with low molecular weight analytes like methylfructose-1,6-diphosphate (a derivative of Fructose-1,6-bisphosphate, MW ~340 g/mol ) is a frequent challenge.[1][2][3] The SPR signal is directly proportional to the change in mass on the sensor surface.[4] Consequently, small molecules inherently produce a smaller signal change upon binding compared to larger protein analytes.[5][6]

Here's a systematic approach to troubleshooting:

  • Confirm Ligand Activity: The primary suspect is often the immobilized ligand (the enzyme that binds methylfructose-1,6-diphosphate). Ensure your protein is active and correctly folded post-immobilization.[7][8]

    • Protocol: Inject a known binding partner (a positive control) to confirm that the immobilized ligand is functional. If you don't have a positive control, consider if the immobilization process itself could have denatured the protein.[9]

  • Increase Analyte Concentration: For low-affinity interactions, higher analyte concentrations are necessary to drive the binding equilibrium towards complex formation.[10][11]

    • Expert Insight: Weak interactions (in the µM to mM range) often require analyte concentrations significantly above the expected dissociation constant (Kd) to achieve a measurable signal.[12][13] Be prepared to test a wide concentration range.

  • Optimize Ligand Immobilization Density: There's a "sweet spot" for ligand density.

    • Too low: Insufficient binding sites will result in a weak signal.[10][11]

    • Too high: Steric hindrance can prevent the analyte from accessing the binding sites, and may also lead to mass transport limitations, where the rate of analyte diffusion to the surface, rather than the intrinsic binding kinetics, becomes the rate-limiting step.[10][14]

    • Protocol: Perform a ligand density titration to find the optimal immobilization level that maximizes the binding signal without introducing artifacts. For small molecule analysis, a higher ligand density is generally recommended to maximize the response.[14][15]

  • Enhance Sensitivity with the Right Sensor Chip:

    • Recommendation: Utilize high-capacity sensor chips (e.g., CM5 or those with a 3D dextran matrix) which provide a larger surface area for ligand immobilization, thereby increasing the potential signal.[10][15]

Question 2: My baseline is drifting, making it impossible to get reliable data. What causes this and how can I fix it?

Baseline drift is a common issue where the signal does not remain stable before or after analyte injection.[10] This can be caused by several factors:

  • Incomplete Surface Equilibration: The sensor surface and its hydration layer may not have reached a stable equilibrium with the running buffer.

    • Solution: Allow the running buffer to flow over the sensor surface for an extended period (sometimes overnight) to ensure complete equilibration.[16] Performing several buffer-only injections before the actual experiment can also help to stabilize the baseline.[16]

  • Buffer Mismatch: Differences in the composition of the running buffer and the analyte sample buffer can cause a "bulk shift" in the refractive index, which can be misinterpreted as binding or result in a drifting baseline.[16][17]

    • Solution: Ensure your analyte is dissolved in the exact same, degassed running buffer.[11] If the analyte stock is in a different buffer (e.g., due to solubility constraints), perform a buffer exchange via dialysis or a desalting column.

  • Inefficient Regeneration: If the surface is not fully regenerated between analyte injections, residual bound analyte can cause the baseline to drift upwards in subsequent cycles.[7]

    • Solution: Test a variety of regeneration solutions (e.g., low/high pH, high salt) to find one that completely removes the analyte without damaging the ligand.[7][8]

  • Ligand Leaching: The immobilized ligand may be slowly detaching from the sensor surface, causing a downward drift.

    • Expert Insight: This is more common with non-covalent immobilization methods. If you suspect leaching, consider using a more stable, covalent immobilization chemistry.[18]

Question 3: I'm observing significant non-specific binding. How can I minimize this?

Non-specific binding (NSB) occurs when the analyte interacts with the sensor surface or other molecules besides the intended ligand, leading to an artificially high signal.[7][9] Methylfructose-1,6-diphosphate, with its two phosphate groups, is negatively charged at neutral pH and can be prone to electrostatic interactions.[1]

Strategies to Reduce Non-Specific Binding:

StrategyMechanismImplementation
Increase Salt Concentration Shields electrostatic interactions.Increase the concentration of NaCl in the running buffer (e.g., from 150 mM to 300-500 mM).[9]
Add a Non-ionic Surfactant Reduces hydrophobic interactions.Include a low concentration (e.g., 0.005-0.05%) of a surfactant like Tween-20 in the running buffer.[9]
Use a Blocking Agent Blocks remaining active sites on the sensor surface after ligand immobilization.After immobilizing the ligand, inject a blocking agent like ethanolamine or Bovine Serum Albumin (BSA).[10] If using a protein analyte, adding BSA to the running buffer can also help.[9]
Adjust Buffer pH Alters the charge of the analyte or ligand surface to reduce electrostatic attraction.If your protein is stable at different pH values, you can adjust the pH of the running buffer away from the isoelectric point of the analyte to minimize charge-based NSB.[9]
Proper Referencing Subtracts the signal from a control surface to isolate the specific binding event.Use a reference flow cell where the surface has been activated and deactivated without any ligand, or immobilized with an irrelevant protein, to account for NSB to the surface itself.[9][19]
Category 2: Specific Challenges with Methylfructose-1,6-diphosphate

Question 4: Given the properties of methylfructose-1,6-diphosphate, what is the best immobilization strategy for its target enzyme?

The choice of immobilization strategy is critical for preserving the enzyme's activity and ensuring the binding site for methylfructose-1,6-diphosphate is accessible.

Decision Workflow for Immobilization:

G start Start: Immobilize Enzyme tagged Is the enzyme tagged (e.g., His-tag, Biotin)? start->tagged amine Standard Amine Coupling tagged->amine No capture Capture-Based Immobilization (e.g., NTA chip for His-tag, Streptavidin chip for Biotin) tagged->capture Yes random Risk of random orientation and reduced activity. amine->random oriented Ensures uniform orientation, often preserving activity. capture->oriented

A decision-making workflow for choosing an enzyme immobilization strategy.

  • Capture-Based Immobilization (Recommended): If your enzyme has an affinity tag (like a His-tag or biotin), using a corresponding capture chip (e.g., NTA or streptavidin sensor chip) is often the best approach. This method promotes a uniform orientation of the enzyme, which can be crucial for ensuring the active site is accessible to the small methylfructose-1,6-diphosphate molecule.[15][18]

  • Amine Coupling (Standard but with Caveats): This is a common covalent immobilization method that links the ligand to the sensor surface via primary amines (lysine residues).[18] However, if lysine residues are present in or near the enzyme's active site, this method can lead to a loss of activity.[7][18]

    • Expert Insight: Before using amine coupling, analyze the structure of your enzyme to ensure no critical lysine residues are in the binding pocket for fructose-1,6-bisphosphate. The active site of fructose-1,6-bisphosphate aldolase, for example, contains a critical lysine residue.[20]

Question 5: How should I design my running buffer for analyzing a phosphorylated sugar like methylfructose-1,6-diphosphate?

The running buffer is critical for maintaining the stability and activity of both the enzyme and the analyte, and for minimizing non-specific interactions.

Key Buffer Components and Considerations:

ComponentRecommended RangeRationale
Buffer System HEPES, PhosphateChoose a buffer system that provides good buffering capacity at a physiologically relevant pH for your enzyme (typically pH 7.0-7.6).[21]
pH 7.0 - 7.6Maintain a pH where the target enzyme is most active and stable. Avoid pH extremes that could lead to protein denaturation.[10][22]
Salt (e.g., NaCl) 150 - 500 mMA physiological salt concentration (150 mM) is a good starting point. Increasing the salt concentration can help to mitigate non-specific electrostatic interactions, which can be an issue with the negatively charged phosphate groups on the analyte.[9]
Surfactant (e.g., Tween-20) 0.005% - 0.05% (v/v)Essential for reducing non-specific hydrophobic binding to the sensor surface.[9]
Divalent Cations (e.g., Mg²⁺) Varies (e.g., 1-5 mM)Many enzymes that interact with phosphorylated substrates, such as kinases and phosphatases, require divalent cations like Mg²⁺ or Mn²⁺ for their activity.[1] Check the specific requirements of your target enzyme.
Additives (e.g., Glycerol) 1-5% (v/v)Low concentrations of glycerol can sometimes help to stabilize proteins and reduce aggregation, but be aware that it will change the bulk refractive index of the solution.[8]

Important: Always ensure your analyte samples are prepared in the final, optimized running buffer to avoid buffer mismatch issues.[16]

Question 6: The interaction kinetics are very fast (fast-on/fast-off), and I can't get a good fit to a kinetic model. What should I do?

Low-affinity interactions are often characterized by rapid association and dissociation rates, resulting in "square-shaped" sensorgrams where equilibrium is reached very quickly.[23] For such interactions, accurately determining the individual rate constants (ka and kd) can be difficult or impossible.[23]

Troubleshooting Fast Kinetics:

G start Fast On/Off Kinetics Observed kinetic_fit Kinetic Analysis (1:1 Langmuir) start->kinetic_fit data_quality Is the fit reliable (low Chi², random residuals)? kinetic_fit->data_quality Attempt Fit equilibrium_fit Switch to Equilibrium Analysis increase_conc Inject higher analyte concentrations to ensure saturation is reached. equilibrium_fit->increase_conc report_kd Report Equilibrium Dissociation Constant (Kd) equilibrium_fit->report_kd data_quality->equilibrium_fit No data_quality->report_kd Yes increase_conc->equilibrium_fit

A workflow for analyzing fast kinetic data in SPR.

  • Switch to Equilibrium Analysis: Instead of trying to fit a kinetic model, allow the binding to reach steady-state (the plateau of the sensorgram) and plot the response at equilibrium against the analyte concentration.[23] You can then fit this data to a steady-state affinity model to determine the Kd.[24]

    • Protocol:

      • Inject a series of at least 6-8 analyte concentrations, ensuring the highest concentrations are sufficient to approach saturation of the ligand.[23]

      • For each concentration, measure the response (in RU) at equilibrium.

      • Plot the equilibrium response against the analyte concentration.

      • Fit the data to a 1:1 binding model to calculate the Kd.

  • Ensure Saturation: A key requirement for accurate equilibrium analysis is that the binding interaction approaches saturation at the highest analyte concentrations.[23] If the response continues to increase linearly with concentration, it may indicate non-specific binding or that you have not yet reached a high enough concentration to saturate the specific binding sites.[23]

References

  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]

  • Resource Center. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Homan, P. J., et al. (2022). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Nucleic Acids Research, 50(12), e71. Retrieved from [Link]

  • SPRpages. (2022, July 18). Troubleshooting. Retrieved from [Link]

  • (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 234–237. Retrieved from [Link]

  • Shankaran, D. R., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. In Immunosensors (pp. 145-164). Springer. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2779–2783. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]

  • SPRpages. (2022, July 17). Strategy. Retrieved from [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data | SPR Guide. Retrieved from [Link]

  • SPRpages. (2024, August 23). Low affinity / weak interactions / fast kinetics. Retrieved from [Link]

  • Hadj-Hafsi, H., et al. (2021). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Biosensors, 11(11), 438. Retrieved from [Link]

  • Bio-Rad. (n.d.). Getting Started with SPR. Retrieved from [Link]

  • Avondet, M., & Michielin, O. (2018). Protein-Protein Interactions: Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 1701, pp. 247-263). Springer. Retrieved from [Link]

  • Wang, S., et al. (2019). Quantification of single protein binding kinetics in complex media with prism coupled plasmonic scattering imaging. Nature Communications, 10(1), 1-8. Retrieved from [Link]

  • Fratti, R. A. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (Vol. 1594, pp. 147-158). Springer. Retrieved from [Link]

  • SPRpages. (2020, October 1). Lower Binding Affinity than Expected - How to Troubleshoot. Retrieved from [Link]

  • Carsillo, T., et al. (2006). Use of surface plasmon resonance for the measurement of low affinity binding interactions between HSP72 and measles virus nucleocapsid protein. Journal of Virological Methods, 137(1), 106-115. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protein–Protein Interactions: Surface Plasmon Resonance. Retrieved from [Link]

  • ResearchGate. (2025, April 3). Can anybody please share a detailed information about criteria of choosing optimum buffer for immobilization of protein in Surface Plasmon Resonance?. Retrieved from [Link]

  • Bio-Rad. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Retrieved from [Link]

  • Grokipedia. (n.d.). Fructose 1,6-bisphosphate. Retrieved from [Link]

  • PubChem. (n.d.). Fructose-1,6-bisphosphate. Retrieved from [Link]

  • NanoTemper Technologies. (2018, October 2). Speed up your SPR immobilization buffer selection process. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose 1,6-bisphosphate. Retrieved from [Link]

  • SPRpages. (2022, July 17). Immobilization theory. Retrieved from [Link]

  • ScienceOpen. (n.d.). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Retrieved from [Link]

  • IntechOpen. (2017, November 30). An Overview of Techniques in Enzyme Immobilization. Retrieved from [Link]

  • Nicoya Lifesciences Inc. (2020, October 29). Surface Plasmon Resonance Sensors: A Guide for Scientists. Retrieved from [Link]

  • SciELO. (n.d.). Molecular And 3D-Structural Characterization Of Fructose-1,6-Bisphosphate Aldolase Derived From Metroxylon Sagu. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Enzyme Kinetics of Fructose-1,6-bisphosphate and its Putative Methylated Analog

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate landscape of cellular metabolism, the regulation of glycolysis and gluconeogenesis is paramount to maintaining energy homeostasis. At the heart of these pathways lies fructose-1,6-bisphosphate (FBP), a critical intermediate and allosteric regulator. The enzymatic processing of FBP by aldolase and fructose-1,6-bisphosphatase dictates the flux of carbon through these opposing metabolic routes.[1][2][3][4][5] This guide provides a detailed comparison of the established enzyme kinetics of FBP and explores the theoretical implications of a methylated analog, methylfructose-1,6-bisphosphate, on these key enzymatic reactions. While direct experimental data for the methylated compound is not currently available in the public domain, this document aims to provide a foundational framework for researchers interested in exploring this novel substrate.

Fructose-1,6-bisphosphate: The Canonical Substrate

Fructose-1,6-bisphosphate is a central molecule in the glycolytic pathway, formed by the phosphorylation of fructose-6-phosphate.[6] It serves as the substrate for aldolase, which cleaves it into two triose phosphates, and is the product of the reverse reaction in gluconeogenesis, catalyzed by fructose-1,6-bisphosphatase.[1][3][4] The intricate regulation of these enzymes is crucial for controlling the direction of glucose metabolism.[7]

Aldolase: The Cleavage Reaction

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of FBP into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[3][4][8] There are two main classes of aldolases with different catalytic mechanisms. Class I aldolases, found in animals and plants, utilize a Schiff base intermediate, while Class II aldolases, present in fungi and bacteria, are metal-dependent enzymes, typically requiring a zinc ion.[9]

The kinetic parameters of aldolase with FBP are influenced by the enzyme's source and the specific isoform. For instance, the Km of EmFBA1 from Echinococcus multilocularis was determined to be 1.75 mM with a Vmax of 0.5 mmol/min.[8] In contrast, a study on a fructose 1,6-bisphosphate(keto) analogue, 5-deoxyfructose, 1,6-bisphosphate, showed a much lower Km of 0.11 x 10-6 M with muscle aldolase, suggesting that structural modifications to the substrate can significantly impact binding affinity.[10]

Fructose-1,6-bisphosphatase: The Hydrolysis Reaction

Fructose-1,6-bisphosphatase (FBPase; EC 3.1.3.11) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of FBP to fructose-6-phosphate and inorganic phosphate.[11] This reaction is essentially irreversible and is a critical control point in the synthesis of glucose.[2] FBPase activity is allosterically inhibited by AMP and fructose-2,6-bisphosphate, linking its function to the energy status of the cell.[11]

The kinetic properties of FBPase also vary depending on the organism and tissue. For example, the Km for FBP of FBPase from the facultative methylotroph Bacillus methanolicus was found to be 14 µM for one isozyme (GlpXC) and 440 µM for another (GlpXP).[12] In human muscle, the Km for FBP is 0.77 µM.[13]

Methylfructose-1,6-bisphosphate: A Hypothetical Analog

To date, the synthesis and enzymatic evaluation of methylfructose-1,6-bisphosphate have not been reported in peer-reviewed literature. However, considering the principles of enzyme-substrate interactions and the known mechanisms of aldolase and FBPase, we can hypothesize the potential impact of methylation on the kinetics of these enzymes. Methylation could occur at various positions on the fructose backbone, and the specific location would profoundly influence its interaction with the enzymes.

Potential Effects on Aldolase Activity

The active site of aldolase is highly specific for the structure of FBP.[14] Methylation at a key hydroxyl group involved in binding or catalysis would likely hinder the proper positioning of the substrate. For Class I aldolases, the formation of the Schiff base intermediate is critical. Methylation of the C2 carbonyl group would prevent this and likely abolish catalysis. Methylation at other positions, such as the C3 or C4 hydroxyls, could sterically interfere with the binding of the substrate in the active site, potentially increasing the Km and decreasing the Vmax. The structure of the aldolase-DHAP Schiff base intermediate reveals that the methyl side chain of Ala31 is positioned opposite the C3-hydroxyl, favoring the S-configuration of the substrate at this carbon.[15][16] A methyl group introduced at this position on the substrate would likely disrupt this precise stereochemical interaction.

Potential Effects on Fructose-1,6-bisphosphatase Activity

FBPase catalysis involves the coordination of the phosphate groups by metal ions and specific amino acid residues in the active site.[2] Methylation of the C1 or C6 hydroxyl groups could interfere with the binding of the phosphate groups, thereby reducing the affinity of the substrate for the enzyme. Furthermore, methylation could alter the overall conformation of the sugar, preventing it from adopting the necessary geometry for catalysis. FBPase is also subject to allosteric regulation.[11] It is conceivable that a methylated analog could act as a competitive or allosteric inhibitor of FBPase, depending on the site of methylation and how it affects the conformational equilibrium of the enzyme.

Quantitative Data Summary

The following table summarizes the known kinetic parameters for fructose-1,6-bisphosphate with aldolase and fructose-1,6-bisphosphatase from various sources. No data is available for methylfructose-1,6-bisphosphate.

EnzymeSubstrateSourceKmVmaxReference
Aldolase (EmFBA1)Fructose-1,6-bisphosphateEchinococcus multilocularis1.75 mM0.5 mmol/min[8]
Aldolase5-deoxyfructose, 1,6-bisphosphateMuscle0.11 µM2.6 (relative)[10]
AldolaseFructose-1,6-bisphosphateMuscle2.3 µM1 (relative)[10]
Fructose-1,6-bisphosphatase (GlpXC)Fructose-1,6-bisphosphateBacillus methanolicus14 µM-[12]
Fructose-1,6-bisphosphatase (GlpXP)Fructose-1,6-bisphosphateBacillus methanolicus440 µM-[12]
Fructose-1,6-bisphosphataseFructose-1,6-bisphosphateHuman Muscle0.77 µM-[13]
Fructose-1,6-bisphosphataseFructose-1,6-bisphosphateAnoxic Turtle Liver59.8 µM-[17]
Fructose-1,6-bisphosphataseFructose-1,6-bisphosphateControl Turtle Liver26.9 µM-[17]

Experimental Protocols

Aldolase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Principle: Aldolase cleaves FBP into G3P and DHAP. Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (GDH) then reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The rate of NADH disappearance is proportional to the aldolase activity.

Diagram of the Aldolase Coupled Assay Workflow:

Aldolase_Assay FBP Fructose-1,6-bisphosphate Aldolase Aldolase FBP->Aldolase Substrate Trioses G3P + DHAP Aldolase->Trioses Products TPI Triosephosphate Isomerase Trioses->TPI G3P_pool 2x G3P TPI->G3P_pool GDH Glycerol-3-phosphate Dehydrogenase G3P_pool->GDH Glycerol3P 2x Glycerol-3-phosphate GDH->Glycerol3P NAD 2x NAD+ GDH->NAD NADH 2x NADH NADH->GDH

Caption: Workflow of the coupled enzyme assay for aldolase activity.

Step-by-Step Methodology:

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2.

  • Prepare Reagent Mixture: In a microcuvette, combine:

    • Assay Buffer

    • 0.2 mM NADH

    • 1 unit/mL Triosephosphate Isomerase

    • 1 unit/mL Glycerol-3-phosphate Dehydrogenase

    • Aldolase sample (e.g., purified enzyme or cell lysate)

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to establish a baseline.

  • Initiate Reaction: Add fructose-1,6-bisphosphate (or methylfructose-1,6-bisphosphate) to a final concentration range suitable for kinetic analysis (e.g., 0.1 x Km to 10 x Km).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate Activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert this to the rate of substrate conversion. One unit of aldolase activity is typically defined as the amount of enzyme that cleaves 1 µmol of FBP per minute under the specified conditions.

Fructose-1,6-bisphosphatase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.

Principle: FBPase hydrolyzes FBP to fructose-6-phosphate (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH. The rate of NADPH production is proportional to the FBPase activity.

Diagram of the FBPase Coupled Assay Workflow:

FBPase_Assay FBP Fructose-1,6-bisphosphate FBPase Fructose-1,6-bisphosphatase FBP->FBPase Substrate F6P Fructose-6-phosphate FBPase->F6P Product PGI Phosphoglucose Isomerase F6P->PGI G6P Glucose-6-phosphate PGI->G6P G6PDH Glucose-6-phosphate Dehydrogenase G6P->G6PDH Lactone 6-phosphoglucono- δ-lactone G6PDH->Lactone NADPH NADPH G6PDH->NADPH NADP NADP+ NADP->G6PDH

Caption: Workflow of the coupled enzyme assay for FBPase activity.

Step-by-Step Methodology:

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA.

  • Prepare Reagent Mixture: In a microcuvette, combine:

    • Assay Buffer

    • 0.5 mM NADP+

    • 1 unit/mL Phosphoglucose Isomerase

    • 1 unit/mL Glucose-6-phosphate Dehydrogenase

    • FBPase sample (e.g., purified enzyme or cell lysate)

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to establish a baseline.

  • Initiate Reaction: Add fructose-1,6-bisphosphate (or methylfructose-1,6-bisphosphate) to a final concentration range suitable for kinetic analysis.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Calculate Activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to calculate the rate of product formation. One unit of FBPase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of FBP per minute under the specified conditions.

Conclusion and Future Directions

While fructose-1,6-bisphosphate is a well-studied metabolite, the enzymatic processing of its modified analogs remains a largely unexplored area. This guide has provided a comprehensive overview of the known kinetics of FBP with aldolase and FBPase and has laid a theoretical framework for investigating the effects of methylation. The provided experimental protocols offer a starting point for researchers to synthesize and characterize methylfructose-1,6-bisphosphate. Such studies would not only enhance our fundamental understanding of enzyme specificity and catalysis but could also pave the way for the development of novel enzyme inhibitors or metabolic probes with applications in drug discovery and metabolic engineering. The exploration of how methylation affects the binding and turnover of this central metabolite is a promising avenue for future research.

References

  • Hall, D. R., et al. (2000). Exploring substrate binding and discrimination in fructose 1,6-bisphosphate and tagatose 1,6-bisphosphate aldolases. PubMed. [Link]

  • Stolzenberger, J., et al. (2013). Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus. PMC. [Link]

  • Schultenkämper, H., et al. (2021). Kinetic parameters [fructose-1,6-bisphosphate (FBP) cleavage] of native FBAs and site-directed mutagenesis (SDMs) in glycolysis. ResearchGate. [Link]

  • Rose, I. A., et al. (1977). Specificity of fructose-1,6-P2 aldolase (muscle) and partition of the enzyme among catalytic intermediates in the steady state. PubMed. [Link]

  • Wikipedia. Fructose 1,6-bisphosphatase. Wikipedia. [Link]

  • M-CSA. Fructose-bisphosphatase. M-CSA. [Link]

  • Midelfort, C. F., et al. (1976). Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases. PubMed. [Link]

  • Wang, Y., et al. (2022). Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

  • Wang, Y., et al. (2022). Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • RCSB PDB. 1J4E: FRUCTOSE-1,6-BISPHOSPHATE ALDOLASE COVALENTLY BOUND TO THE SUBSTRATE DIHYDROXYACETONE PHOSPHATE. RCSB PDB. [Link]

  • Ali, M., et al. (2023). Structures, characteristics and functions of fructose-1,6-bisphosphate aldolase in various tissues. journalssystem.com. [Link]

  • Wang, S., et al. (2021). Characterization of Fructose-1,6-Bisphosphate Aldolase 1 of Echinococcus multilocularis. MDPI. [Link]

  • Fedorov, A. A., et al. (2007). Structure and Activity of the Metal-independent Fructose-1,6-bisphosphatase YK23 from Saccharomyces cerevisiae. PMC. [Link]

  • M-CSA. Fructose-bisphosphate aldolase (Class II). M-CSA. [Link]

  • Skalecki, K., et al. (1994). Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle. PMC. [Link]

  • Jibb, L. A., & Storey, K. B. (2021). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. MDPI. [Link]

  • Zhang, C., et al. (2023). Glucose 6-phosphate: the diversity of C-methylation in sugar moieties within natural product biosynthesis. RSC Publishing. [Link]

  • Macias, A. T., & Jedhe, G. S. (2013). Fructose 1,6-bisphosphatase: getting the message across. PMC. [Link]

  • Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth. Cell Press. [Link]

  • Choi, K. H., et al. (2001). Snapshots of catalysis: The structure of fructose-1,6-(bis)phosphate aldolase covalently bound to the substrate dihydroxyacetone phosphate. Biochemistry. [Link]

  • Henrick, K., et al. (2007). Characterization, Kinetics, and Crystal Structures of Fructose-1,6-bisphosphate Aldolase from the Human Parasite, Giardia lamblia. Semantic Scholar. [Link]

  • G. G. G. (1998). Stereoselective synthesis of the isosteric bisphosphono analogue of β-D-fructose 2,6-bisphosphate. RSC Publishing. [Link]

  • Reactome. Regulation of glycolysis by fructose 2,6-bisphosphate metabolism. Reactome. [Link]

  • Gbadegesin, R. A., & Söderling, T. R. (1985). Fructose-1,6-bisphosphatase from rat liver : A comparision of the kinetics of the unphosphorylated enzyme and the enzyme phosphorylated with cyclic AMP-dependent protein kinase. Diva-Portal.org. [Link]

  • Taylor & Francis. Fructose 1 6 bisphosphate – Knowledge and References. Taylor & Francis. [Link]

  • Penkler, D. L., et al. (2022). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers. [Link]

  • Armando Hasudungan. (2012). Fructose 1 6 Bisphosphate Regulation ( By F26BP). YouTube. [Link]

  • RCSB PDB. 1FPK: FRUCTOSE-1,6-BISPHOSPHATASE (D-FRUCTOSE-1,6-BISPHOSPHATE 1-PHOSPHOHYDROLASE) COMPLEXED WITH THALLIUM IONS (10 MM). RCSB PDB. [Link]

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  • Avigad, G. (1985). Effects of fructose 1,6-bisphosphate on the activation of yeast phosphofructokinase by fructose 2,6-bisphosphate and AMP. PubMed. [Link]

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Validation of Methylfructose-1,6-Diphosphate Purity Using Quantitative NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in metabolic research and drug development: the precise quantification of carbohydrate derivatives. Methylfructose-1,6-diphosphate (MFDP), a critical structural analog of the glycolytic intermediate fructose-1,6-bisphosphate, is notoriously difficult to validate. Because downstream biochemical assays—such as those measuring aldolase kinetics or mitochondrial channel gating—are highly sensitive to substrate concentration and isomeric impurities[1], absolute purity is non-negotiable.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional analytical alternatives for MFDP purity validation, explains the causality behind our experimental design, and provides a self-validating protocol supported by representative data.

Comparative Analysis: Why qNMR for Sugar Phosphates?

Historically, laboratories have relied on chromatography or enzymatic assays to determine the purity of sugar phosphates. However, carbohydrates present unique analytical challenges: they lack strong UV chromophores, exhibit complex matrix effects in mass spectrometry, and are prone to anomeric mutarotation in solution.

qNMR bypasses these issues by acting as a primary ratio measurement procedure. In qNMR, the signal integral is directly proportional to the number of resonant nuclei, allowing for absolute quantification against an unrelated, highly pure internal standard[2].

Table 1: Performance Comparison of Analytical Methods for MFDP
Analytical MethodDetection PrincipleReference Standard RequirementAdvantagesLimitations
HPLC-RID / ELSD Refractive Index / Light ScatteringRequires identical MFDP standardWidely available, good for routine batch tracking.Poor sensitivity; RID is gradient-incompatible; lacks structural confirmation.
LC-MS/MS Mass-to-Charge Ratio (Ionization)Requires isotopically labeled standardExceptional sensitivity; identifies unknown impurities.Severe ion suppression from phosphate groups; high matrix interference.
Enzymatic Assay Coupled enzyme kinetics (e.g., Aldolase)Requires standardized active enzymesHighly specific to the biologically active isomer.Indirect; trace inhibitors in the sample can cause false-low purity readings.
1H qNMR Nuclear spin resonanceUniversal Internal Standard (e.g., Maleic Acid) Direct, absolute quantification; structural verification; no identical standard needed.Requires high-field NMR (≥400 MHz) and microbalance precision.

Causality in qNMR Experimental Design

A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where every parameter is chosen to eliminate quantitative bias.

Internal Standard Selection: Why Maleic Acid? Choosing the correct internal standard is the cornerstone of qNMR[3]. For MFDP, we select Maleic Acid over alternatives like DSS or TSP. The causality is twofold:

  • Spectral Isolation: MFDP's sugar ring protons resonate between 3.5 and 4.5 ppm, and its anomeric protons appear around 5.0–5.5 ppm. Maleic acid provides a sharp, magnetically equivalent olefinic singlet at ~6.3 ppm in D₂O[4]. This guarantees zero peak overlap, which is critical for accurate integration.

  • Solubility & Stability: Both MFDP and Maleic acid are highly soluble and stable in D₂O, preventing line broadening caused by phase inhomogeneities.

Relaxation Delay ( D1​ ): The 5 × T1​ Rule In standard 1D acquisition, the magnitude of the longitudinal relaxation time ( T1​ ) for each measured nucleus places strict limits on the acquisition rate[5]. If the spin ensemble does not fully relax between pulses, the resulting integrals will be artificially low. By measuring T1​ via an inversion-recovery experiment and setting the relaxation delay ( D1​ ) to ≥5×T1​ , we ensure >99.3% recovery of steady-state magnetization, making the system self-validating.

Experimental Workflow & Methodology

qNMR_Workflow Grav 1. Gravimetric Preparation (MFDP + Maleic Acid in D2O) T1 2. T1 Relaxation Measurement (Inversion Recovery) Grav->T1 Homogeneous solution Acq 3. 1H qNMR Acquisition (D1 ≥ 5 × T1, 90° Pulse) T1->Acq T1 values determined Process 4. Data Processing (Phase/Baseline Correction) Acq->Process FID generated Calc 5. Absolute Purity Calculation (Integral Ratio Equation) Process->Calc Accurate Integrals

Step-by-step workflow for the qNMR purity validation of MFDP.

Self-Validating Protocol for MFDP Purity
  • Gravimetric Preparation: Using a calibrated microbalance (0.01 mg readability), accurately weigh ~15.00 mg of the MFDP sample and ~5.00 mg of Maleic Acid (Certified Reference Material, ≥99.9% purity).

  • Solvation: Dissolve the solids in 0.6 mL of D₂O. Vortex thoroughly to ensure complete dissolution and transfer to a high-quality 5 mm NMR tube.

  • T1​ Estimation: Perform a rapid inversion-recovery experiment to determine the T1​ of the Maleic acid singlet and the MFDP anomeric proton. (Maleic acid typically exhibits the longest T1​ , often ~3-5 seconds in D₂O).

  • Data Acquisition: Acquire the 1 H NMR spectrum at 298 K using a 90° excitation pulse. Set D1​ to at least 25 seconds (assuming max T1​ = 5 s). Acquire 64 scans to ensure the Signal-to-Noise Ratio (SNR) exceeds 250:1.

  • Data Processing: Apply a mild exponential line-broadening factor (0.3 Hz). Perform meticulous manual zero- and first-order phase correction, followed by baseline correction over the entire spectral range.

  • Integration: Integrate the Maleic acid singlet (~6.3 ppm, 2 protons) and the isolated MFDP anomeric proton (~5.3 ppm, 1 proton).

Experimental Data & Purity Calculation

The absolute mass fraction purity ( Px​ ) of MFDP is calculated using the following primary ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, m is the weighed mass, and Pstd​ is the purity of the internal standard.

Table 2: Representative qNMR Purity Calculation Data
ParameterInternal Standard (Maleic Acid)Analyte (MFDP Sample)
Weighed Mass ( m ) 5.12 mg15.45 mg
Molar Mass ( M ) 116.07 g/mol 354.14 g/mol
Number of Protons ( N ) 2 (Singlet at 6.3 ppm)1 (Anomeric doublet at 5.3 ppm)
Integral Area ( I ) 1.0000 (Normalized)0.4812
Standard Purity ( Pstd​ ) 99.95%N/A
Calculated Purity ( Px​ ) N/A98.24% ± 0.4%

Note: The relative standard deviation (RSD) across triplicate preparations should be ≤1.0% to validate the gravimetric and integration precision.

Impact on Downstream Applications

Validating the absolute purity of MFDP is not just an analytical exercise; it is a biological necessity. When investigating the kinetics of enzymes like Fructose-1,6-bisphosphate aldolase, introducing an impure substrate directly skews the Michaelis-Menten kinetics ( Vmax​ and Km​ )[1].

MFDP_Impact Impure Impure MFDP (Unknown Inhibitors/Isomers) Aldolase Fructose-1,6-bisphosphate Aldolase Assay Impure->Aldolase Introduces artifacts Pure qNMR-Validated MFDP (Absolute Purity Known) Pure->Aldolase Precise substrate dosing Erratic Erratic Kinetics (Skewed Vmax/Km) Aldolase->Erratic If impure Reliable Reliable Kinetics (Accurate Vmax/Km) Aldolase->Reliable If pure

Logical relationship showing how qNMR-validated MFDP ensures reliable downstream aldolase kinetics.

By utilizing qNMR, researchers can confidently decouple substrate degradation or synthetic impurities from true biological phenomena, ensuring that downstream assays are built on a foundation of absolute quantitative truth.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at:[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures (BIPM). Available at:[Link]

  • Rapid Estimation of T1 for Quantitative NMR. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach. Food Chemistry (PubMed). Available at:[Link]

  • Sensitivity of the Mitochondrial Unspecific Channel of Saccharomyces cerevisiae to Butane-1,4-Bisphosphate, a Competitive Inhibitor of Fructose-1,6-Bisphosphate-Aldolase. ChemistrySelect (Wiley Online Library). Available at: [Link]

Sources

Comparing the chemical stability of methylfructose-1,6-diphosphate isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of isolating transient metabolic states for structural and kinetic studies. Native fructose-1,6-bisphosphate (FBP) is a notoriously elusive target because it exists in a rapid, dynamic equilibrium between its α -furanose, β -furanose, and open-chain keto forms. To map enzyme active sites without triggering catalysis, we must trap the substrate in a specific conformation.

This guide provides an in-depth comparative analysis of α

  • and β -methyl-D-fructofuranoside 1,6-bisphosphate —synthetic isomers that utilize an "anomeric lock" to achieve exceptional chemical and enzymatic stability.

The Causality of the Anomeric Lock

The fundamental instability of native FBP in structural assays stems from its mutarotation. Class I aldolases require the open-chain keto form of FBP to generate a covalent Schiff base intermediate with an active-site lysine[1].

By synthesizing the O-methyl glycosides at the C2 anomeric center, we replace the reactive hemiacetal hydroxyl group with a stable methoxy group. This simple substitution permanently locks the molecule in the furanose ring state. Because the ring cannot open, Schiff base formation is completely abolished. Consequently, both the α and β isomers of methylfructose-1,6-diphosphate function as highly stable, competitive inhibitors that bind tightly to enzymes like aldolase and fructose-1,6-bisphosphatase (FBPase) but remain entirely resistant to enzymatic cleavage[1][2].

MechanisticPathway FBP Native FBP (Dynamic Mixture) OpenChain Open-Chain Keto Form (Reactive Intermediate) FBP->OpenChain Mutarotation Alpha α-Methyl-FBP (Locked Furanose) FBP->Alpha O-Methylation (C2) Beta β-Methyl-FBP (Locked Furanose) FBP->Beta O-Methylation (C2) Aldolase Class I Aldolase Schiff Base Cleavage OpenChain->Aldolase Nucleophilic Attack Stable Enzymatically Stable Competitive Inhibitor Alpha->Stable Ring Opening Blocked Beta->Stable Ring Opening Blocked

Structural dynamics of native FBP vs. the enzymatically stable, locked methyl-FBP isomers.

Comparative Chemical & Enzymatic Stability

While both isomers are enzymatically stable, their chemical stability profiles differ slightly due to the steric environment around the anomeric center. Glycosidic bonds are highly stable in alkaline conditions but are susceptible to acid-catalyzed hydrolysis.

Stability Parameter α -Methyl-D-fructofuranoside 1,6-P 2​ β -Methyl-D-fructofuranoside 1,6-P 2​ Native Fructose-1,6-P 2​
Anomeric State Locked (Methoxy trans to C3-OH)Locked (Methoxy cis to C3-OH)Dynamic (Mutarotates)
Aldolase Cleavage Rate 0 (Competitive Inhibitor)0 (Competitive Inhibitor)High ( Vmax​ Substrate)
Acid Stability (pH < 3.0) Moderate (Hydrolyzes to FBP + MeOH)Moderate (Hydrolyzes to FBP + MeOH)Low (Isomerizes / Degrades)
Base Stability (pH > 9.0) Highly StableHighly StableLow (Aldol Cleavage)
FBPase Binding Affinity High (Ideal for NMR mapping)HighHigh (Substrate)

Self-Validating Experimental Methodologies

Workflow S1 1. Isomer Incubation (pH 2.0 - 10.0, 37°C) S2 2. Base Quenching (Stop Acid Hydrolysis) S1->S2 S5 5. 31P-NMR Validation (Structural Integrity) S1->S5 Orthogonal Validation S3 3. Enzymatic Challenge (Aldolase/TPI/GPDH) S2->S3 S4 4. NADH Absorbance (Readout at 340 nm) S3->S4

Self-validating experimental workflow for assessing the chemical stability of methyl-FBP isomers.

Protocol 1: Enzymatic-Coupled Acid Hydrolysis Assay

Causality: This assay leverages the strict substrate specificity of Class I aldolase. Intact methyl-FBP cannot be cleaved. However, if the acidic environment successfully hydrolyzes the O-methyl bond, native FBP is regenerated. By adding a coupled enzyme system, we can instantly quantify the exact molar amount of degraded isomer via NADH oxidation.

  • Incubation: Prepare 5 mM solutions of α

    • and β -methyl-FBP in a series of 50 mM buffers ranging from pH 2.0 (Glycine-HCl) to pH 7.4 (HEPES). Incubate at 37°C for 60 minutes.
  • Quenching: Extract 100 µL aliquots at 10-minute intervals. Immediately quench the acid-catalyzed hydrolysis by neutralizing the sample to pH 7.5 using 1 M NaOH.

  • Enzymatic Challenge: Transfer the neutralized aliquot to a UV-Vis cuvette containing 1 mL of assay buffer (50 mM Tris-HCl pH 7.5, 0.15 mM NADH, 1 U/mL Triosephosphate isomerase (TPI), and 1 U/mL Glycerol-3-phosphate dehydrogenase (GPDH)).

  • Initiation & Readout: Add 0.5 U/mL of rabbit muscle Aldolase. Monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the amount of methyl-FBP that succumbed to acid hydrolysis.

Protocol 2: Paramagnetic NMR Distance Mapping

Causality: Because the α -methyl isomer is highly stable and binds competitively to the active site of FBPase[2], we can use it as a static scaffold to map atomic distances using paramagnetic relaxation enhancement (PRE).

  • Complex Formation: Prepare an NMR sample containing 0.5 mM bovine liver FBPase, 2 mM α -methyl-D-fructofuranoside 1,6-bisphosphate, and 50 µM Mn 2+ in D 2​ O buffer (pH 7.2).

  • Data Acquisition: Acquire 1 H and 31 P NMR spectra at 25°C. The presence of the locked isomer ensures the substrate does not degrade during the long acquisition times required for multidimensional NMR.

  • Distance Calculation: Measure the line broadening of the phosphorus signals. As demonstrated in foundational literature, the distance between the enzyme-bound Mn 2+ and the C-1 phosphorus atom of the α -methyl isomer can be accurately mapped (agreeing within 0.5 Å of native coordinates) because the analog faithfully mimics the binding geometry without initiating turnover[3].

References

  • [1] Title: Separate synthesis and evaluation of glucitol bis-phosphate and mannitol bis-phosphate, as competitive inhibitors of fructose bis-phosphate aldolases. Source: ResearchGate. URL: 1

  • [2] Title: Binding and kinetic data for rabbit liver fructose-1,6-bisphosphatase. Source: PNAS. URL: 2

  • [3] Title: Nuclear magnetic resonance studies of fructose 2,6-bisphosphate and adenosine 5'-monophosphate interaction with bovine liver fructose-1,6-biphosphatase. Source: PubMed / NIH. URL: 3

Sources

A Comparative Guide to the Cellular Uptake of Methylfructose-1,6-Diphosphate and Standard Fructose-1,6-Diphosphate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cellular Entry for Phosphorylated Sugars

Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has garnered significant interest for its therapeutic potential, particularly in mitigating the effects of ischemia-reperfusion injury.[1] Its proposed mechanism of action hinges on its ability to enter cells and bolster intracellular energy production. The cellular membrane, however, presents a formidable barrier to highly charged molecules like FDP. Consequently, understanding the mechanisms of its cellular uptake is paramount for its effective therapeutic application.

Cellular Uptake of Fructose-1,6-Diphosphate (FDP): A Dual-Mechanism Entry

The cellular entry of FDP is a subject of ongoing investigation, with evidence pointing towards a combination of passive and potentially protein-mediated transport mechanisms. The prevailing uptake mechanism can be cell-type specific and concentration-dependent.

Mechanisms of FDP Uptake

1. Passive Diffusion via Membrane Destabilization:

A significant body of evidence suggests that FDP can traverse the cell membrane through passive diffusion. This process is thought to be facilitated by FDP's ability to interact with and transiently destabilize the lipid bilayer. Studies have shown that FDP can induce leakage of fluorescent dyes from lipid vesicles, indicating a disruption of membrane integrity.[2][3] This dose-dependent effect appears to be specific to FDP, as other phosphorylated sugars like fructose-6-phosphate and fructose-1-phosphate do not produce similar increases in membrane permeability.[2] The proposed mechanism involves FDP decreasing the interaction between fatty acyl chains within the membrane, thereby increasing its fluidity and permeability.[3]

2. Protein-Mediated Transport:

In addition to passive diffusion, there is evidence for a saturable, high-affinity uptake system for FDP in certain cell types, most notably cardiac myocytes.[4][5] This suggests the involvement of membrane transport proteins. This high-affinity component is observable at micromolar concentrations of FDP and can be inhibited by other phosphorylated sugars, although with a lower affinity than FDP itself.[5] At higher, millimolar concentrations, a non-saturable component, likely corresponding to passive diffusion, becomes dominant.[4][5] The specific transporters responsible for this high-affinity uptake have not yet been definitively identified.

Experimental Protocol: Measuring FDP Cellular Uptake Using a Radiolabeled Tracer

The following protocol provides a standardized method for quantifying the cellular uptake of FDP, a cornerstone technique in this area of research. The causality behind these steps is to isolate and accurately measure the intracellular accumulation of the molecule of interest.

Principle: This assay utilizes radiolabeled FDP (e.g., ¹⁴C-FDP) to trace its movement into cultured cells. By measuring the intracellular radioactivity, the rate of uptake can be determined.

Materials:

  • Cultured cells (e.g., endothelial cells, cardiac myocytes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ¹⁴C-labeled Fructose-1,6-diphosphate

  • Unlabeled ("cold") Fructose-1,6-diphosphate

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency. The choice of cell density is critical to ensure a measurable signal without nutrient depletion.

  • Pre-incubation and Starvation (Optional): Prior to the uptake assay, cells may be washed with a glucose-free medium and incubated for a short period. This step helps to deplete intracellular energy stores and can enhance the uptake of energy-providing substrates.

  • Initiation of Uptake:

    • Prepare uptake solutions containing a known concentration of ¹⁴C-FDP in a suitable buffer (e.g., PBS with Ca²⁺ and Mg²⁺).

    • To determine non-specific binding and uptake, prepare parallel solutions containing a high concentration (e.g., 100-fold excess) of unlabeled FDP in addition to the ¹⁴C-FDP. This "cold competition" allows for the quantification of specific, transporter-mediated uptake.

    • Remove the culture medium from the cells and add the uptake solutions to the respective wells.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 10, 30, 60 minutes). The time course of uptake should be determined empirically for the specific cell type.

  • Termination of Uptake and Washing:

    • To stop the uptake process, rapidly aspirate the uptake solution.

    • Immediately wash the cells multiple times with ice-cold PBS. The low temperature and rapid washing minimize the efflux of the radiolabeled substrate.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell disruption and release of intracellular contents.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to the vials.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the amount of FDP taken up per unit of protein or per cell number.

    • Subtract the counts from the "cold competition" wells (non-specific uptake) from the total uptake to determine the specific uptake.

Visualizing FDP Cellular Uptake

FDP_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FDP_ext FDP passive_diffusion Passive Diffusion (Membrane Destabilization) FDP_ext->passive_diffusion High Concentration protein_transporter Putative Transporter FDP_ext->protein_transporter Low Concentration (Saturable) FDP_int FDP passive_diffusion->FDP_int protein_transporter->FDP_int Glycolysis Glycolysis FDP_int->Glycolysis

Caption: Proposed mechanisms of Fructose-1,6-Diphosphate (FDP) cellular uptake.

Methylfructose-1,6-Diphosphate (MFDP): A Theoretical Perspective on Cellular Uptake

As previously stated, there is a conspicuous absence of direct experimental data on the cellular uptake of MFDP. However, based on fundamental principles of medicinal chemistry and cell biology, we can hypothesize how the addition of a methyl group might alter the uptake of the parent FDP molecule.

Hypothesized Effects of Methylation on Physicochemical Properties and Cellular Uptake
  • Increased Lipophilicity: The addition of a methyl group would increase the lipophilicity ("fat-solubility") of the FDP molecule. This could potentially enhance its ability to passively diffuse across the lipid bilayer of the cell membrane. A more lipophilic molecule may partition more readily into the membrane, potentially leading to a faster rate of passive diffusion compared to the more polar FDP.

  • Steric Hindrance: The methyl group could introduce steric hindrance, which might affect its interaction with putative protein transporters. If FDP uptake is mediated by a transporter with a specific binding pocket, the bulk of the methyl group could reduce the binding affinity of MFDP, thereby decreasing the efficiency of protein-mediated transport.

  • Enzymatic Stability: Methylation could alter the susceptibility of the phosphate groups to enzymatic cleavage by phosphatases present on the cell surface or within the cell. If MFDP is more resistant to dephosphorylation, it might have a longer extracellular half-life, potentially increasing the opportunity for uptake. Conversely, if intracellular dephosphorylation is a component of the net uptake process, increased stability could lead to lower accumulation.

Quantitative Data Summary: FDP vs. MFDP
ParameterFructose-1,6-Diphosphate (FDP)Methylfructose-1,6-Diphosphate (MFDP) (Hypothesized)
Primary Uptake Mechanisms Passive diffusion (high concentration), Protein-mediated (low concentration)[4][5]Potentially enhanced passive diffusion; potentially reduced protein-mediated transport.
Membrane Interaction Destabilizes lipid bilayer, increasing permeability[2][3]Increased lipophilicity may alter membrane interaction dynamics.
Saturable Component Yes, observed in cardiac myocytes[4][5]May be reduced or absent due to steric hindrance at transporter binding sites.
Enzymatic Stability Substrate for various phosphatases.Potentially increased resistance to phosphatases.

Proposed Experimental Workflow for Investigating MFDP Cellular Uptake

To validate the aforementioned hypotheses, a systematic experimental approach would be required. The following workflow outlines a logical progression for characterizing the cellular uptake of MFDP.

MFDP_Workflow cluster_synthesis Compound Availability cluster_physchem Physicochemical Characterization cluster_uptake_assays Cellular Uptake Assays cluster_analysis Data Analysis & Conclusion synthesis Synthesis & Purification of MFDP logp Determine LogP (Lipophilicity) synthesis->logp stability Assess Enzymatic Stability synthesis->stability radiolabel Radiolabeled Uptake Assay (¹⁴C-MFDP vs ¹⁴C-FDP) logp->radiolabel stability->radiolabel kinetics Concentration & Time Dependence Studies radiolabel->kinetics inhibition Inhibitor Studies (e.g., cold FDP, metabolic inhibitors) kinetics->inhibition comparison Compare Uptake Rates & Mechanisms (MFDP vs FDP) inhibition->comparison conclusion Elucidate Uptake Pathway(s) of MFDP comparison->conclusion

Caption: Proposed experimental workflow for characterizing MFDP cellular uptake.

Future Directions and Conclusion

The therapeutic potential of FDP and its analogs is intrinsically linked to their ability to cross the cell membrane. While the cellular uptake of FDP is understood to occur via both passive diffusion and protein-mediated transport, a significant knowledge gap exists for its methylated derivative, MFDP.

The theoretical analysis presented here suggests that methylation could have opposing effects on these two uptake pathways: potentially enhancing passive diffusion while hindering protein-mediated transport. This highlights the critical need for direct experimental investigation into the cellular uptake of MFDP. Such studies would not only elucidate the fundamental transport mechanisms of this modified sugar phosphate but also provide crucial insights for the rational design of FDP-based therapeutics with improved cellular permeability and, consequently, enhanced efficacy. Future research should prioritize the synthesis of MFDP and its radiolabeled counterpart to enable rigorous comparative uptake studies.

References

  • Hassoun, P. M., et al. (2000). Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 279(1), H285-H292. [Link]

  • Dehring, W. T., et al. (2002). Destabilizing effects of fructose-1,6-bisphosphate on membrane bilayers. Lipids, 37(9), 875-882. [Link]

  • Asahi Kasei Kabushiki Kaisha. (1993).
  • Kovacic, D., et al. (2004). Permeability of fructose-1,6-bisphosphate in Liposomes and Cardiac Myocytes. Molecular and Cellular Biochemistry, 259(1-2), 103-110. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Quality Standards of Fructose 1,6-Diphosphate. [Link]

  • Snamprogetti S.P.A. (1986).
  • Unknown. (2007). 1,6-diphospho-D-fructose ester arginine salt and its pharmaceutical uses. CN101007829A.
  • Hardin, C. D., et al. (2012). Characterization of the high-affinity uptake of fructose-1,6-bisphosphate by cardiac myocytes. Molecular and Cellular Biochemistry, 366(1-2), 125-133. [Link]

  • Mininno, M., et al. (2012). Characterization of Chloroplastic Fructose 1,6-Bisphosphate Aldolases as Lysine-methylated Proteins in Plants. Journal of Biological Chemistry, 287(24), 21034-21044. [Link]

  • Alessandri, G., et al. (2001). The uptake and metabolism of fructose-1,6-diphosphate in rat cardiomyocytes. Life Sciences, 69(5), 519-526. [Link]

  • Cypros Pharmaceutical Corporation. (1998). Partially lyophilized fructose-1,6-diphosphate (FDP) for injection into humans. EP0814087A2.
  • Galzigna, L., et al. (1989). Some Effects of Fructose-1,6-Diphosphate on Rat Myocardial Tissue Related to a Membrane-Stabilizing Action. Bioscience Reports, 9(2), 91-96. [Link]

  • Trustees of Boston College. (2012). inhibitors of fructose 1,6-bisphosphatase and methods of use thereof.
  • Rao, M. R., et al. (2001). Fructose, 1 ,6-diphosphate mitigates CC14 suppressed nitric oxide synthase activity in rats. Indian Journal of Experimental Biology, 39(1), 68-69. [Link]

  • Markov, A. K. (1994). Potential Therapeutic Applications of fructose-1,6-diphosphate. Journal of the American College of Nutrition, 13(5), 415-416. [Link]

  • Lodi, S., et al. (2000). Metabolic responses to fructose-1,6-diphosphate in healthy subjects. Pharmacological Research, 41(6), 657-662. [Link]

  • Abboud, Y., & Storey, K. B. (2021). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. International Journal of Molecular Sciences, 22(20), 11196. [Link]

  • Hoffmann, L., et al. (2026). Fructose-1,6-bisphosphate couples glycolytic activity to cell adhesion. Nature Cell Biology. [Link]

  • Riera, L., et al. (1986). Selective thiol group modification renders fructose-1,6-bisphosphatase insensitive to fructose 2,6-bisphosphate inhibition. Journal of Biological Chemistry, 261(28), 13043-13046. [Link]

  • Shamsi, F., & Taneja-Bageshwar, S. (2022). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers in Molecular Biosciences, 9, 843825. [Link]

  • Carrea, G., et al. (2012). Multi-enzymatic cascade synthesis of d-fructose 6-phosphate and deoxy analogs as substrates for high-throughput aldolase screening. Catalysis Science & Technology, 2(6), 1141-1147. [Link]

  • Hegde, V. S., & Sharman, T. (2026). Fructose 1,6-Diphosphatase Deficiency. In StatPearls. StatPearls Publishing. [Link]

  • Alva, N., et al. (2016). Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism. Cellular and Molecular Neurobiology, 36(5), 641-652. [Link]

  • Wang, Y., et al. (2024). Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1. Nature Communications, 15(1), 8820. [Link]

  • Reactome. (n.d.). fructose 1,6-bisphosphate + H2O => fructose 6-phosphate + orthophosphate. Reactome Pathway Database. [Link]

  • Zhang, Y., et al. (2026). Glucose 6-phosphate: the diversity of C-methylation in sugar moieties within natural product biosynthesis. Natural Product Reports. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methylfructose-1,6-Diphosphate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the experimental phase to the final disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of methylfructose-1,6-diphosphate. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that goes beyond the product itself.

Hazard Assessment and Chemical Profile

Methylfructose-1,6-diphosphate is a derivative of fructose-1,6-bisphosphate, a key intermediate in the glycolysis metabolic pathway.[1][2] While the parent compound and its common salts are not classified as hazardous under major regulatory frameworks like the Globally Harmonized System (GHS), the addition of a methyl group necessitates a cautious approach due to potentially altered toxicological properties.[3]

The primary hazards to consider are mechanical irritation from dust if in solid form and the unknown toxicological effects of ingestion or absorption. Therefore, treating it as a potentially harmful substance is a prudent measure in a laboratory setting.

Table 1: Summary of Hazard Information for the Parent Compound (D-fructose-1,6-bisphosphate and its salts)

Hazard ProfileDescriptionRecommendations
Acute Toxicity May be harmful if swallowed.[4] No specific data is available for inhalation or dermal toxicity, but these routes of exposure should be avoided.Do not ingest. Avoid creating and inhaling dust. Minimize skin contact.
Skin/Eye Irritation Not generally considered an irritant, but direct contact should be avoided as a standard laboratory practice.[3]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
Carcinogenicity/Mutagenicity No data available to suggest carcinogenic or mutagenic properties.Handle with standard laboratory precautions.
Environmental Hazard No special environmental precautions are noted in some safety data sheets for the parent compound.[3] However, as a phosphate-containing compound, large quantities should not be released into the environment to prevent potential contribution to eutrophication.Do not dispose of down the drain. Collect for proper chemical waste disposal.

Personal Protective Equipment (PPE) for Disposal

When handling methylfructose-1,6-diphosphate for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][4]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any tears or holes before use.[3]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities of the solid form where dust generation is possible, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a small spill of methylfructose-1,6-diphosphate:

  • Alert colleagues in the immediate area.

  • Ensure proper PPE is worn before cleaning the spill.

  • For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[3]

  • For liquid spills (solutions): Absorb the spill with an inert material, such as vermiculite, dry sand, or earth. Place the absorbent material into a labeled, sealed container for disposal.

  • Clean the spill area with soap and water once the material has been removed.

  • Dispose of all contaminated cleaning materials as chemical waste.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of methylfructose-1,6-diphosphate is to avoid environmental release. Therefore, do not dispose of this chemical down the sink or in the regular trash. [5]

Disposal of Solid Methylfructose-1,6-Diphosphate
  • Collection: Collect all waste solid methylfructose-1,6-diphosphate in a clearly labeled, sealable container. This container should be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly state "Methylfructose-1,6-diphosphate, solid". Include the approximate quantity.

  • Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials.

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]

Disposal of Aqueous Solutions Containing Methylfructose-1,6-Diphosphate
  • Collection: Collect all aqueous solutions containing methylfructose-1,6-diphosphate in a dedicated, labeled waste container. Do not mix with other types of chemical waste unless specifically instructed to do so by your EHS office.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly state "Aqueous waste containing Methylfructose-1,6-diphosphate". List the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated chemical waste storage area, ideally in secondary containment to prevent spills.

  • Disposal: Arrange for collection by your institution's EHS office or a licensed chemical waste disposal company.

Disposal of Contaminated Labware
  • Sharps: Needles, scalpels, and other contaminated sharps should be placed directly into a designated sharps container for hazardous chemical waste.

  • Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., water), and the initial rinseate collected as aqueous chemical waste. After the initial rinse, the glassware can be washed normally.

  • Plasticware: Disposable plasticware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be collected in a labeled, sealed bag or container for solid chemical waste.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methylfructose-1,6-diphosphate.

DisposalWorkflow cluster_form Determine Physical Form cluster_solid_path Solid Waste Protocol cluster_liquid_path Aqueous Waste Protocol start Waste Generated: Methylfructose-1,6-diphosphate is_solid Solid or Contaminated Solid? start->is_solid collect_solid Collect in a labeled, sealed container for solid chemical waste. is_solid->collect_solid Yes collect_liquid Collect in a labeled, sealed container for aqueous chemical waste. is_solid->collect_liquid No (Aqueous Solution) store_solid Store in designated waste area. collect_solid->store_solid end_point Arrange for collection by Environmental Health & Safety (EHS) or licensed disposal company. store_solid->end_point store_liquid Store in designated waste area with secondary containment. collect_liquid->store_liquid store_liquid->end_point

Caption: Disposal decision workflow for methylfructose-1,6-diphosphate.

Scientific Integrity and Trustworthiness

The protocols described in this guide are designed as a self-validating system rooted in the "precautionary principle." When complete toxicological and environmental impact data for a novel or modified compound like methylfructose-1,6-diphosphate is unavailable, the most responsible course of action is to handle and dispose of it as though it possesses the potential for harm.

The causality behind these choices is clear:

  • Segregation of Waste: Prevents unintentional and potentially hazardous chemical reactions in waste containers.[5]

  • Collection as Hazardous Waste: Acknowledges the unknown toxicological profile of the methylated compound and the environmental impact of phosphates.

  • Professional Disposal: Ensures that the chemical is handled and ultimately disposed of in a manner that complies with all local, state, and federal regulations, and minimizes environmental impact.[7]

By following these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental stewardship and scientific responsibility.

References

  • University of Tokyo. (n.d.). Chemically hazardous waste. Environmental Science Center. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fructose-1,6-bisphosphate. PubChem Compound Database. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). Fructose 1,6-bisphosphate. J-GLOBAL. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Fructose-bisphosphatase. M-CSA: Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose 1,6-bisphosphate. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CPAChem. (2023, January 25). Safety data sheet. Retrieved from [Link]

  • Frontiers Media S.A. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00354. Genome.jp. Retrieved from [Link]

  • American Society for Microbiology. (2018). Sugar-Phosphate Toxicities. EcoSal Plus. Retrieved from [Link]

  • MDPI. (2021, October 19). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. International Journal of Molecular Sciences. Retrieved from [Link]

  • Elsevier. (2011). Removal of phosphate from aqueous solution by biochar derived from anaerobically digested sugar beet tailings. Journal of Hazardous Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN1268577A - Purification process for sugar juice by using low-temp. phosphorus floating method and its method.
  • ResearchGate. (2025, August 7). Operational stability of immobilized sucrose phosphorylase: Continuous production of α-glucose-1-phosphate at elevated temperatures. Retrieved from [Link]

  • Regional Centre for Biotechnology. (n.d.). Syllabus for DBT-JRF BET examination. Retrieved from [Link]

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Personal protective equipment for handling Methylfructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, PPE, and Logistics for Methylfructose-1,6-diphosphate

In my years of developing high-throughput metabolic assays and guiding laboratory safety protocols, a frequent point of failure I observe is the mishandling of phosphorylated sugar derivatives. Researchers often treat them as stable, inert salts, ignoring their highly hygroscopic nature and the lability of their phosphoester bonds.

When handling Methylfructose-1,6-diphosphate (MFDP, CAS: 29685-36-7) —a synthetic structural analog of the endogenous glycolytic intermediate Fructose-1,6-bisphosphate (FBP)—treating the compound with the same environmental rigor as an active enzyme is non-negotiable. Because MFDP and FBP share near-identical physicochemical profiles, the operational safety parameters for MFDP are directly extrapolated from standardized FBP handling protocols[1][2].

This guide provides the authoritative framework for the safe handling, reconstitution, and disposal of MFDP, ensuring both operator safety and absolute experimental reproducibility.

Part 1: Hazard Assessment & PPE Causality

While MFDP is not acutely toxic, its physical form (typically a lyophilized powder or crystalline sodium salt) presents distinct occupational hazards. The compound is highly soluble in polar solvents[3] but poses significant inhalation risks when aerosolized. Exposure to the respiratory tract or eyes can cause severe mucosal irritation and chemical conjunctivitis[4][5].

To mitigate these risks, standard laboratory attire is insufficient. Below is the mandatory Personal Protective Equipment (PPE) matrix required before unsealing an MFDP vial.

Table 1: Comprehensive PPE Matrix for MFDP Handling

Protection ZoneRequired EquipmentRegulatory StandardCausality & Justification
Respiratory N95 or P100 Particulate RespiratorNIOSH (US) / EN 149 (EU)Lyophilized powders possess low bulk density and aerosolize easily upon vial opening. Inhalation causes immediate respiratory tract irritation[4].
Ocular Tight-fitting safety gogglesANSI Z87.1 / EN 166Prevents chemical conjunctivitis from airborne dust or accidental liquid splashes during the reconstitution phase[1][5].
Dermal (Hands) Nitrile gloves (≥0.11 mm thickness)EN 374 / ASTM D6978Provides an impermeable barrier against acidic phosphate residues and prevents sample degradation by skin-surface phosphatases[1].
Body Flame-resistant lab coatNFPA 2112Shields against electrostatic discharge (ESD) which could ignite suspended dust particles during gravimetric transfer[1].

Part 2: Operational Workflow (Reconstitution & Storage)

A protocol is only as good as its ability to validate itself. The following methodology ensures the molecular integrity of MFDP while minimizing exposure risks.

Phase 1: Preparation & Gravimetric Transfer

  • Environmental Purge: Transfer the sealed MFDP vial to a chemical fume hood or glovebox purged with inert gas (Argon or Nitrogen). Causality: MFDP is highly hygroscopic; ambient moisture induces spontaneous hydrolysis of the phosphate groups.

  • Gravimetric Aliquoting: Use an anti-static micro-spatula to weigh the desired mass. Causality: Static charge will cause the fine powder to repel and aerosolize, contaminating the workspace and endangering the operator.

Phase 2: Reconstitution & Validation 3. Buffer Addition: Dissolve the powder in a pre-chilled (4°C) HEPES buffer (pH 7.4) rather than unbuffered water. Causality: Unbuffered water rapidly drops in pH as the salt dissolves and absorbs atmospheric CO₂, accelerating acid-catalyzed degradation. 4. Dissolution: Vortex gently. Do not sonicate. Causality: Cavitation from sonication generates localized heat, cleaving the labile phosphoester bonds. 5. Self-Validating QC Check: Inspect the solution against a dark background; it must be 100% optically clear. Measure a 1 µL dummy aliquot using a micro-pH meter. If the pH has dropped below 7.2, hydrolysis has occurred, and the batch must be discarded.

Phase 3: Preservation 6. Sterile Filtration & Storage: Pass the solution through a 0.22 µm PES filter, snap-freeze aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Workflow Start Lyophilized MFDP (Stored at -20°C) Glovebox Transfer to Inert Atmosphere Start->Glovebox Weighing Gravimetric Aliquoting (Anti-static Spatula) Glovebox->Weighing Buffer Add Chilled Buffer (HEPES pH 7.4) Weighing->Buffer Dissolution Gentle Vortexing (Avoid Cavitation) Buffer->Dissolution Filter Sterile Filtration (0.22 µm PES) Dissolution->Filter Aliquots Snap Freeze Aliquots (Liquid Nitrogen) Filter->Aliquots Storage Long-term Storage (-80°C) Aliquots->Storage

Fig 1. Standardized workflow for the reconstitution and preservation of MFDP.

Part 3: Biochemical Pathway & Allosteric Regulation

Understanding why we protect MFDP so fiercely requires understanding its biological function. Like its endogenous counterpart FBP, MFDP functions as a potent allosteric activator[2]. In cancer metabolism and glycolysis research, it binds to the M2 isoform of Pyruvate Kinase (PKM2). This binding forces PKM2 to transition from a low-activity dimeric state to a highly active tetrameric state, driving the final rate-limiting step of glycolysis[2]. If the phosphate groups on MFDP are degraded due to poor handling, this allosteric binding cannot occur, resulting in false-negative assay data.

Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK1 PFK-1 Enzyme F6P->PFK1 MFDP Methylfructose-1,6-diphosphate PFK1->MFDP Synthetic Analog PKM2_Dimer PKM2 (Dimer) Low Activity MFDP->PKM2_Dimer Allosteric Binding PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Conformational Shift

Fig 2. Allosteric regulation of PKM2 by MFDP within the glycolytic pathway.

Part 4: Spill Response & Waste Disposal Logistics

A common reflex during a dry powder spill is to sweep it up. For MFDP, this is a critical error. Sweeping generates a dust cloud that exacerbates inhalation risks and contaminates the HVAC system[4].

Dry Spill Protocol:

  • Immediately evacuate personnel from the immediate vicinity and don an N95 respirator and safety goggles[1].

  • Do not sweep. Instead, cover the spilled powder with damp absorbent pads to suppress dust aerosolization[5].

  • Carefully wipe up the dampened material and place it into a sealed, clearly labeled hazardous waste container.

  • Wash the affected surface with a 1% sodium bicarbonate solution to neutralize any residual acidic phosphate groups.

Wet Spill Protocol:

  • Contain the liquid using an inert, non-combustible material (e.g., vermiculite or specialized chemical spill pads)[6]. Do not allow the runoff to enter water drains, as concentrated phosphates can disrupt local environmental water systems.

  • Transfer the absorbed mixture to a chemical waste receptacle.

  • Dispose of all contaminated materials, including gloves and wipes, through your institution's regulated chemical waste management system in accordance with local environmental laws[6].

References

  • Echemi. "D-FRUCTOSE 1,6-DIPHOSPHATE Safety Data Sheets."

  • Cole-Parmer. "Material Safety Data Sheet - D-Fructose-1,6-diphosphate trisodium salt hydrate."

  • CDH Fine Chemical. "D-FRUCTOSE 1,6-DIPHOSPHATE TRISODIUM SALT MSDS."

  • Sigma-Aldrich. "Fructose 1,6-bisphosphate, trisodium salt Safety Information."

  • EvitaChem. "Methylfructose-1,6-diphosphate Physical Properties."

Sources

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